Product packaging for n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide(Cat. No.:CAS No. 388-11-4)

n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Cat. No.: B112570
CAS No.: 388-11-4
M. Wt: 234.13 g/mol
InChI Key: CAJSFXVPIMWHPO-UHFFFAOYSA-N
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Description

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a fluorinated nitroaromatic compound serving as a versatile synthetic intermediate in advanced chemical and pharmaceutical research . The strategic incorporation of fluorine atoms and a nitro group on the aromatic ring makes this acetamide derivative a valuable scaffold for constructing complex molecules with potential biological activity . Its high reactivity allows for further functionalization, enabling its use in the development of new drugs and the study of nitroaromatic compounds, which are relevant in medicinal chemistry and materials science . Acetanilide derivatives, in general, are a significant class of materials in the pharmaceutical industry due to their broad biological applications and peculiar spectroscopic properties . This compound is intended for use in laboratory research as a building block and must be handled by qualified professionals. It is For Research Use Only and not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3N2O3 B112570 n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide CAS No. 388-11-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3,4,6-trifluoro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c1-3(14)12-7-5(10)2-4(9)6(11)8(7)13(15)16/h2H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJSFXVPIMWHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1F)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284590
Record name N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide
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Molecular Weight

234.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

388-11-4
Record name 388-11-4
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a fluorinated nitroaromatic compound of interest to researchers in synthetic chemistry and drug discovery. We will delve into its chemical properties, synthesis, safety protocols, and the scientific context for its application, moving beyond simple data presentation to explain the causality behind the methodologies.

Core Compound Profile and Significance

This compound (CAS No: 388-11-4) is a substituted acetamide.[1][2] Its structure is characterized by a phenyl ring functionalized with three fluorine atoms, a nitro group (-NO2), and an acetamido group (-NHCOCH3). The strategic placement of these functional groups, particularly the electron-withdrawing fluorine and nitro groups, makes this molecule a valuable intermediate in organic synthesis.

The acetamido group serves as a protected amine. Acetylation is a common strategy to moderate the high reactivity of the amino group in anilines, preventing unwanted side reactions during subsequent transformations like electrophilic aromatic substitution.[3] Molecules with similar fluoronitrophenyl scaffolds have been investigated for various biological activities, including potential antibacterial applications, highlighting the relevance of this compound class in medicinal chemistry.[4]

Chemical Structure

References

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide: A Technical Overview of its Physical Properties for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the known physical properties of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, a fluorinated nitroaromatic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document collates available data on its physicochemical characteristics and outlines general experimental protocols for their determination.

Core Physical Properties

This compound, with the CAS number 388-11-4, is a solid compound at room temperature.[1] Its chemical structure, featuring a trifluorinated and nitrated phenyl ring attached to an acetamide group, suggests potential applications as a synthetic intermediate in the development of novel therapeutic agents. While experimental data for some properties are limited, the following table summarizes the key physical characteristics of this compound.

PropertyValueSource
Molecular Formula C₈H₅F₃N₂O₃[1]
Molecular Weight 234.13 g/mol [1]
Density 1.592 g/cm³
Boiling Point 359.6 °C at 760 mmHg
Melting Point Not explicitly available. Listed as "N/A".
Solubility Data not available.
Appearance Solid (form not specified)

Experimental Protocols

General Protocol for Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2] A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.[3] The following is a generalized protocol for melting point determination using a capillary melting point apparatus.

Materials:

  • This compound (finely powdered and dry)[2]

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle (if sample is not a fine powder)[2]

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder.[2] If necessary, gently grind the crystalline sample using a mortar and pestle.

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[3][4]

  • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 1-2 mm.[3][4]

  • Determination:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.[5]

    • For an unknown compound, a rapid initial determination can be performed by heating at a fast rate (e.g., 10-20 °C/min) to find an approximate melting range.[5]

    • For a precise measurement, start heating at a slow rate (approximately 2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[5]

    • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[4]

  • Data Recording: Report the melting point as a range of these two temperatures. For a pure compound, this range should be narrow (0.5-1.0 °C).

Potential Research Workflow

While specific biological activities for this compound have not been reported, related acetamide derivatives have shown promise as antioxidant, anti-inflammatory, and anticancer agents.[6][7] The following diagram illustrates a general workflow for the investigation of a novel compound like this compound in a drug discovery context.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization cluster_3 In Vivo Studies Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Analysis Structural Analysis (NMR, MS) Purification->Structural_Analysis Physical_Properties Physical Property Determination Structural_Analysis->Physical_Properties Target_Assays Target-Based Assays Physical_Properties->Target_Assays Phenotypic_Screening Phenotypic Screening Physical_Properties->Phenotypic_Screening SAR_Studies Structure-Activity Relationship (SAR) Target_Assays->SAR_Studies Phenotypic_Screening->SAR_Studies Toxicity_Assays Preliminary Toxicity Assays Toxicity_Assays->SAR_Studies ADME_Profiling ADME Profiling SAR_Studies->ADME_Profiling Animal_Models Efficacy in Animal Models ADME_Profiling->Animal_Models Toxicology_Studies Advanced Toxicology Animal_Models->Toxicology_Studies

Caption: A generalized workflow for novel compound investigation in drug discovery.

This technical guide serves as a foundational resource for researchers working with this compound. Further experimental investigation is required to fully characterize its physical and biological properties.

References

An In-depth Technical Guide to N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide: A Core Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive technical overview of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, CAS Number 388-11-4. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide moves beyond basic specifications to deliver field-proven insights into the compound's synthesis, reactivity, and strategic applications. We will explore its role as a critical intermediate in the construction of complex heterocyclic systems, particularly those relevant to modern kinase inhibitor development. The causality behind experimental choices, detailed protocols, and safety considerations are discussed to provide a self-validating framework for its use in the laboratory.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic compound whose strategic value lies in the precise arrangement of its reactive groups. The interplay between the electron-withdrawing nitro group, the nucleophilic acetamido group, and the trifluorinated phenyl ring makes it a uniquely versatile precursor for multi-step organic synthesis.

Its primary utility is as a masked ortho-phenylenediamine. The nitro and acetamido groups are positioned for subsequent transformation into a 1,2-diaminobenzene scaffold. This scaffold is the foundational core for a vast array of heterocyclic compounds, most notably benzimidazoles, which are privileged structures in medicinal chemistry.[1] The fluorine atoms enhance the molecule's utility by modulating physicochemical properties such as lipophilicity and metabolic stability in the final target molecules, a common strategy in modern drug design.[2][3] This guide elucidates the path from this intermediate to high-value pharmaceutical targets.

Physicochemical Properties and Characterization

A summary of the key physical and chemical properties is presented below. This data is essential for reaction planning, safety assessments, and analytical method development.

PropertyValueSource(s)
CAS Number 388-11-4[4][5]
Molecular Formula C₈H₅F₃N₂O₃[4][5]
Molecular Weight 234.13 g/mol [5]
Density 1.592 g/cm³[5]
Boiling Point 359.6 °C at 760 mmHg[5]
Synonyms 2-Acetamido-1-nitro-3,5,6-trifluorobenzene, N-Acetyl 2-nitro-3,4,6-trifluoroaniline[5]
Appearance Typically a solid (specific color not consistently reported)N/A
Purity Commonly available at ≥95%[4]
Analytical Characterization (Predicted)
  • ¹H NMR Spectroscopy:

    • Acetamide CH₃: An expected sharp singlet between δ 2.2-2.3 ppm.[6]

    • Acetamide NH: A broad singlet, typically between δ 10.2-10.4 ppm, whose chemical shift can be sensitive to solvent and concentration.[6]

    • Aromatic CH: A single aromatic proton will be present. Due to coupling with three adjacent fluorine atoms (¹⁹F), this signal will appear as a complex multiplet, likely a doublet of triplets or a triplet of doublets, in the region of δ 7.0-8.0 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl C=O: Expected in the δ 168-170 ppm range.[6]

    • Acetamide CH₃: Expected around δ 25 ppm.[6]

    • Aromatic Carbons: Eight distinct signals are expected. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets. Carbons two or three bonds away will show smaller couplings. The carbon bearing the nitro group (C-NO₂) and the carbon bearing the acetamido group (C-NH) will be shifted downfield.

Synthesis and Manufacturing Pathway

The most direct and industrially viable synthesis of this compound involves the acetylation of its corresponding aniline precursor. This reaction is a robust and high-yielding transformation.

Causality of Experimental Design: The choice of acetic anhydride as the acetylating agent is deliberate. It is inexpensive, highly reactive, and the only byproduct is acetic acid, which can often serve as the reaction solvent.[7] This simplifies the reaction setup and workup. The reaction proceeds via nucleophilic attack of the aniline nitrogen onto one of the carbonyl carbons of the anhydride, followed by the elimination of an acetate leaving group. Using acetic acid as a solvent ensures the reactants are fully solvated and can facilitate the reaction without introducing competing nucleophiles.[7]

Chemical Reactivity and Strategic Transformations

The synthetic utility of this compound is defined by the selective manipulation of its functional groups. The primary transformation is the reduction of the nitro group to an amine, unmasking the ortho-phenylenediamine functionality.

4.1 Nitro Group Reduction: The Gateway Reaction The conversion of the aromatic nitro group to a primary amine is one of the most reliable and widely used transformations in organic chemistry.[2]

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and efficient method.[8] It is often the preferred method for its high yield and simple workup (catalyst filtration). A key consideration is that standard Pd/C can sometimes cause dehalogenation (removal of fluorine); however, with fluoroaromatics, this is generally less problematic than with chloro- or bromo-aromatics.

  • Metal-Acid Systems: Reagents like Tin(II) chloride (SnCl₂) in acidic media (e.g., HCl) or iron powder in acetic acid are classic, robust methods that are tolerant of many other functional groups.[8] These are particularly useful when catalytic hydrogenation is not feasible due to equipment limitations or catalyst poisoning.

4.2 Cyclocondensation to Benzimidazoles The resulting N-(2-Amino-3,4,6-trifluorophenyl)acetamide is a primed precursor for the Phillips condensation. Reaction with a carboxylic acid (or its derivative) or an aldehyde under acidic conditions promotes cyclization to form the benzimidazole ring system.[1][9] This reaction provides a direct entry into a class of compounds extensively explored for biological activity.

Applications in Drug Development: A Precursor to Kinase Inhibitors

While this compound is not itself a therapeutic agent, it serves as a crucial building block for molecules that are. Its primary application lies in the synthesis of complex heterocyclic compounds designed to interact with biological targets, most notably protein kinases.[3]

Protein kinases are a class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of cancer.[3] Small molecule kinase inhibitors have revolutionized oncology, and many approved drugs and clinical candidates feature intricate heterocyclic cores.[10]

The fluorinated benzimidazole scaffold, readily accessible from the title compound, is a common feature in many potent kinase inhibitors. The acetamide group can be retained as a key hydrogen-bonding moiety or further modified, while the fluorinated ring provides a site for tuning the drug's pharmacokinetic profile. For example, complex acetamide-bearing molecules have been developed as potent and selective inhibitors for targets like Aurora Kinase B and FMS-like Tyrosine Kinase 3 (FLT3).[11][12] The synthesis of such complex molecules often relies on the availability of highly functionalized and correctly substituted intermediates like this compound.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis and subsequent transformation of the title compound.

Protocol 1: Synthesis of this compound
  • Rationale: This protocol employs a standard acetylation of a substituted aniline using acetic anhydride in an acetic acid solvent system, a method known for its reliability and straightforward execution.[7]

  • Materials:

    • 3,4,6-Trifluoro-2-nitroaniline (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Glacial Acetic Acid

    • Ice-cold water

    • Standard laboratory glassware, magnetic stirrer, heating mantle, and vacuum filtration setup.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4,6-Trifluoro-2-nitroaniline in a minimal amount of glacial acetic acid (approx. 5-10 mL per gram of aniline).

    • Slowly add acetic anhydride (1.2 equivalents) to the stirred solution at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to a gentle reflux (approx. 100-110 °C) and maintain for 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled mixture into a beaker containing a large volume of ice-cold water while stirring vigorously. This will precipitate the product.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the filtrate is neutral (to remove residual acetic acid).

    • Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product is this compound.

Protocol 2: Reduction of the Nitro Group to N-(2-Amino-3,4,6-trifluorophenyl)acetamide
  • Rationale: This protocol uses Tin(II) chloride dihydrate, a mild and effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of an amide functionality.[8]

  • Materials:

    • This compound (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

    • Ethanol (or Ethyl Acetate)

    • Concentrated Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Procedure:

    • In a round-bottom flask, suspend this compound in ethanol (approx. 10-15 mL per gram).

    • Add Tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

    • Heat the mixture to reflux (approx. 70-80 °C).

    • While refluxing, slowly add concentrated HCl dropwise. The reaction is often exothermic and the mixture may become a clear solution.

    • Continue refluxing for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

    • Dilute the residue with water and cool in an ice bath.

    • Carefully neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude N-(2-Amino-3,4,6-trifluorophenyl)acetamide, which can be purified further by recrystallization or column chromatography if necessary.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[4]

  • Health Hazards: Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Handling:

    • Always handle in a certified chemical fume hood to avoid inhalation of dust.[5]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

    • Avoid generating dust.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from oxidizing agents, heat, sparks, and open flames.[5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its carefully arranged functional groups provide a pre-packaged solution for accessing the highly sought-after fluorinated ortho-phenylenediamine core. Understanding the logic behind its synthesis, its key downstream transformations, and its strategic role in the construction of complex pharmacophores like kinase inhibitors allows researchers to fully leverage its potential in drug discovery programs. The protocols and data provided herein offer a robust foundation for the confident and effective application of this valuable building block.

References

What is n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Abstract

This compound, with CAS Number 388-11-4, is a fluorinated nitroaromatic compound.[1] Its structural features, combining a trifluorinated phenyl ring with nitro and acetamido groups, make it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, potential applications in research and drug development, and essential safety and handling information. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a chemical building block with specific physicochemical properties.[1] These properties are crucial for its handling, storage, and application in further chemical reactions. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 388-11-4[1][2]
Molecular Formula C₈H₅F₃N₂O₃[1][2]
Molecular Weight 234.13 g/mol [2]
Density 1.592 g/cm³[2]
Boiling Point 359.6°C at 760 mmHg[2]
Flash Point 171.3°C[2]
Exact Mass 234.02500 u[2]
Purity ≥95%[1][3]
IUPAC Name This compound[1]
Synonyms 2-Acetamido-1-nitro-3,5,6-trifluorobenzene, N-Acetyl 2-nitro-3,4,6-trifluoroaniline[2]
InChI Key CAJSFXVPIMWHPO-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)NC1=C(F)C=C(F)C(F)=C1--INVALID-LINK--[O-][1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the acetylation of its corresponding aniline precursor, 3,4,6-Trifluoro-2-nitroaniline. This reaction is a standard procedure in organic synthesis for the formation of an amide bond from an amine.

Proposed Synthesis Pathway

The most direct route involves the reaction of 3,4,6-Trifluoro-2-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or an acid catalyst. The general transformation is depicted below.

G Precursor 3,4,6-Trifluoro-2-nitroaniline (CAS: 361-39-7) Product This compound (CAS: 388-11-4) Precursor->Product Acetylation Reagent Acetic Anhydride (or Acetyl Chloride) Reagent->Product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on general methods for the acetylation of anilines.

Objective: To synthesize this compound from 3,4,6-Trifluoro-2-nitroaniline.

Materials:

  • 3,4,6-Trifluoro-2-nitroaniline (1 equivalent)

  • Acetic anhydride (1.2 equivalents)

  • Glacial acetic acid (as solvent)

  • Deionized water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,6-Trifluoro-2-nitroaniline (1 eq.) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture continuously at room temperature for approximately 18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of cold deionized water to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with copious amounts of deionized water to remove any residual acid.

  • Dry the purified product under vacuum.

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to achieve higher purity.

Applications in Research and Drug Development

This compound is primarily utilized as a chemical intermediate or building block in the synthesis of more complex molecules.[3] The presence of multiple reactive sites—the nitro group which can be reduced to an amine, and the fluorinated aromatic ring which can undergo nucleophilic substitution—makes it a versatile precursor.

The incorporation of fluorine and nitro groups into organic molecules is a common strategy in medicinal chemistry and agrochemical design.[4] Fluorine can enhance metabolic stability, binding affinity, and lipophilicity, while the nitroaniline moiety is a precursor to benzimidazoles and other heterocyclic systems of pharmaceutical importance. While specific biological activities for this compound are not extensively documented, structurally related compounds have shown potential. For example, various substituted N-phenylacetamide derivatives have been investigated for antitubercular and antibacterial activities.[5][6]

G cluster_0 Core Compound cluster_1 Chemical Modifications cluster_2 Potential Applications A This compound B Nitro Group Reduction A->B C Nucleophilic Aromatic Substitution A->C D Amide Hydrolysis A->D E Pharmaceuticals (e.g., Kinase Inhibitors) B->E F Agrochemicals (e.g., Herbicides, Fungicides) C->F G Advanced Materials C->G

Caption: Logical relationships of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[2]

Hazard Identification:

  • GHS07: Harmful/Irritant[1]

  • Signal Word: Warning[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Handling and Storage:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Store in a tightly closed container in a cool, dry place.[2]

  • Keep away from heat, sparks, and open flames.[2]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[1][2]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[1][2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Incompatible Materials:

  • Strong oxidizing agents.[2]

Hazardous Combustion Products:

  • Combustion may produce carbon monoxide, nitrogen oxides, and hydrogen fluoride.[2]

Conclusion

This compound is a fluorinated aromatic compound with significant potential as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical products. Its well-defined physical and chemical properties, coupled with a straightforward synthetic route, make it an accessible and valuable tool for synthetic chemists. Adherence to strict safety protocols is essential when handling this compound due to its hazardous nature. Further research into the derivatization of this molecule could lead to the discovery of novel compounds with significant biological or material science applications.

References

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a fluorinated aromatic compound with potential applications as a chemical intermediate in various research and development settings. This technical guide provides a summary of its known chemical and physical properties. At present, there is a notable absence of published literature detailing the biological activity of this specific compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from publicly available sources from chemical suppliers.

PropertyValue
CAS Number 388-11-4
Molecular Formula C₈H₅F₃N₂O₃
Molecular Weight 234.13 g/mol
Density 1.592 g/cm³[1]
Boiling Point 359.6 °C at 760 mmHg[1]
Appearance Not specified in available literature
Solubility Not specified in available literature

Synthesis

A general synthetic approach is proposed in the workflow diagram below. It is important to note that specific reaction conditions, such as the choice of solvent, acylating agent, catalyst, temperature, and reaction time, would require optimization for this particular substrate.

G cluster_synthesis Proposed Synthesis Workflow start Start: 3,4,6-Trifluoro-2-nitroaniline reagents Acylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) Base (optional, e.g., Pyridine) start->reagents + reaction Acylation Reaction reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Product: this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

As of the latest literature review, specific, validated experimental protocols for the synthesis, purification, and analysis of this compound have not been published in peer-reviewed journals. Researchers interested in working with this compound would need to develop and validate their own methods, likely adapting procedures used for structurally similar compounds.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals no published studies on the biological activity of this compound. Consequently, there is no data available regarding its mechanism of action, potential therapeutic targets, or effects on any signaling pathways. The absence of such information suggests that this compound may be a novel or relatively unexplored molecule in the context of drug discovery and development.

Conclusion

This compound is a chemical entity with defined physical and chemical properties. However, its biological profile remains uncharacterized in the public domain. For researchers and professionals in drug development, this presents both a challenge and an opportunity. The lack of existing data means that any investigation into its biological effects would be novel. Future research would be required to elucidate any potential therapeutic applications, mechanisms of action, and its role, if any, in biological signaling pathways.

References

In-depth Technical Guide: N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a fluorinated aromatic nitro compound with potential applications in medicinal chemistry and materials science. This document provides a technical overview of its chemical properties, a postulated synthetic route, and safety information. Due to a lack of specific published research on its discovery and biological applications, this guide also draws upon established chemical principles and data from closely related analogues to provide a comprehensive, albeit theoretical, framework.

Chemical and Physical Properties

This compound, with the CAS number 388-11-4, is a solid organic compound.[1] Its structure is characterized by a phenyl ring substituted with three fluorine atoms, a nitro group, and an acetamide group. The presence of multiple functional groups suggests its potential as a versatile chemical intermediate.

A summary of its key physical and chemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C8H5F3N2O3[1]
Molecular Weight 234.132 g/mol [1]
Density 1.592 g/cm³[1]
Boiling Point 359.6 °C at 760 mmHg[1]
Flash Point 171.3 °C[1]
Appearance Not Available
Melting Point Not Available
Solubility Not Available

Postulated Synthesis

While a specific documented synthesis for this compound was not identified in the reviewed literature, a plausible synthetic route can be postulated based on standard organic chemistry reactions for analogous compounds. A common method for the preparation of acetamides is the acetylation of the corresponding aniline.

The proposed synthesis would involve the acetylation of 3,4,6-trifluoro-2-nitroaniline using acetic anhydride or acetyl chloride.

G reactant1 3,4,6-Trifluoro-2-nitroaniline product N-(3,4,6-Trifluoro-2- nitrophenyl)acetamide reactant1->product Acetylation reactant2 Acetic Anhydride or Acetyl Chloride reactant2->product

Figure 1. Postulated synthetic workflow for this compound.

Theoretical Experimental Protocol

The following is a generalized, theoretical protocol for the synthesis of this compound. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4,6-trifluoro-2-nitroaniline in a suitable solvent such as glacial acetic acid or an inert aprotic solvent like dichloromethane.

  • Reagent Addition: Slowly add a slight molar excess of acetic anhydride or acetyl chloride to the stirred solution at room temperature. If using acetyl chloride, a base such as triethylamine or pyridine may be required to neutralize the HCl byproduct.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Upon completion, the reaction mixture would be poured into cold water to precipitate the crude product.

  • Purification: The precipitate would be collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the final product.

Spectroscopic Characterization (Anticipated)

The structure of the synthesized this compound would be confirmed using standard spectroscopic techniques. The expected data is summarized in Table 2.

TechniqueExpected Observations
¹H NMR A singlet for the methyl protons of the acetamide group and signals in the aromatic region for the single phenyl proton. A broad singlet for the N-H proton.
¹³C NMR Resonances for the carbonyl carbon, the methyl carbon, and distinct signals for the fluorinated and substituted carbons of the aromatic ring.
¹⁹F NMR Three distinct signals corresponding to the three fluorine atoms on the phenyl ring, with characteristic coupling patterns.
IR Spectroscopy Characteristic absorption bands for the N-H stretch, C=O stretch (amide I), N-H bend (amide II), C-N stretch, NO₂ stretches (symmetric and asymmetric), and C-F stretches.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound (C8H5F3N2O3).

Biological Activity and Applications

Currently, there is no specific information available in the scientific literature regarding the discovery, biological activity, or applications of this compound. However, the general class of nitrophenyl acetamide derivatives has been investigated for various biological activities. For instance, some fluorinated nitrophenyl acetamide derivatives have been explored as potential antimicrobial and antitubercular agents. The presence of the trifluoro and nitro functionalities in the target molecule suggests that it could be a candidate for similar biological screening studies.

Safety and Handling

This compound is listed as harmful if swallowed, in contact with skin, or if inhaled.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

An In-depth Technical Guide on N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific experimental data, synthesis protocols, and biological activity studies for N-(3,4,6-trifluoro-2-nitrophenyl)acetamide. This guide, therefore, provides the confirmed IUPAC name and fundamental physicochemical properties of the target compound. To fulfill the core requirements of a technical document, it further presents generalized experimental protocols and discusses the biological activities of structurally related N-phenylacetamide derivatives. This information is intended to serve as a foundational resource for researchers.

Core Compound Identification and Properties

The compound of interest is identified by the following nomenclature and chemical properties.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-Acetamido-1-nitro-3,5,6-trifluorobenzene, N-Acetyl 2-nitro-3,4,6-trifluoroaniline[2]
CAS Number 388-11-4[1]
Molecular Formula C₈H₅F₃N₂O₃[1][2]
Molecular Weight 234.13 g/mol [2]
Density 1.592 g/cm³[2]
Boiling Point 359.6 °C at 760 mmHg[2]
Melting Point Not Available

General Synthesis of N-Phenylacetamide Derivatives

The synthesis of N-phenylacetamide derivatives, including potentially this compound, typically proceeds via the acylation of the corresponding substituted aniline. A common and established method involves the reaction of the aniline with an acetylating agent such as acetic anhydride or an acyl chloride.

Generalized Experimental Protocol: Acetylation of a Substituted Aniline

This protocol outlines a general procedure for the synthesis of N-phenylacetamides. The specific starting material for the target compound would be 3,4,6-trifluoro-2-nitroaniline.

Materials:

  • Substituted Aniline (e.g., 3,4,6-trifluoro-2-nitroaniline)

  • Acetic Anhydride or Acetyl Chloride

  • Glacial Acetic Acid (as solvent, optional)

  • A weak base (e.g., Sodium Acetate, if using acetyl chloride)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: The substituted aniline is dissolved in a suitable solvent, such as glacial acetic acid.

  • Acetylation: Acetic anhydride is added to the solution. The mixture is typically stirred and may be gently heated to facilitate the reaction. Alternatively, if using acetyl chloride, a weak base like sodium acetate is often added to neutralize the HCl byproduct.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation: Upon completion, the reaction mixture is poured into ice-cold water to precipitate the crude N-phenylacetamide derivative.

  • Isolation: The solid product is collected by vacuum filtration and washed with water to remove any remaining acid and other water-soluble impurities.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, commonly ethanol, to yield the pure N-phenylacetamide.

Synthesis Workflow Diagram

G cluster_synthesis General Synthesis of N-Phenylacetamides start Start: Substituted Aniline & Acetylating Agent dissolution Dissolution in Solvent (e.g., Glacial Acetic Acid) start->dissolution acetylation Acetylation Reaction (Stirring/Heating) dissolution->acetylation precipitation Precipitation in Ice-Cold Water acetylation->precipitation filtration Isolation by Vacuum Filtration precipitation->filtration purification Purification by Recrystallization filtration->purification end End: Pure N-Phenylacetamide purification->end G cluster_activities Biological Activities of Substituted N-Phenylacetamides parent N-Phenylacetamide Derivatives subgroup1 Antimicrobial parent->subgroup1 subgroup2 Other Activities parent->subgroup2 activity1 Antitubercular subgroup1->activity1 activity2 Antibacterial subgroup1->activity2 activity3 Antioxidant subgroup2->activity3 activity4 Anti-inflammatory subgroup2->activity4

References

In-depth Technical Guide: N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a fluorinated nitroaromatic compound. This document provides a summary of its known synonyms, chemical identifiers, and fundamental physicochemical properties based on publicly available data. Following a comprehensive literature and database review, it has been determined that there is a significant lack of published research on the specific applications, biological activity, and associated experimental protocols for this compound. Consequently, this guide focuses on the foundational chemical information. While related compounds show utility as synthetic intermediates in pharmaceutical and agrochemical research, similar data for this compound is not currently available in the public domain.

Chemical Identity and Synonyms

The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 388-11-4.[1][2] This compound is also known by several other names.

Table 1: Synonyms and Identifiers

Identifier TypeValue
IUPAC Name This compound[1]
CAS Number 388-11-4[1][2]
Synonym 1 2-Acetamido-1-nitro-3,5,6-trifluorobenzene
Synonym 2 N-Acetyl 2-nitro-3,4,6-trifluoroaniline
Molecular Formula C8H5F3N2O3[1]
InChI Key CAJSFXVPIMWHPO-UHFFFAOYSA-N[1]
MDL Number MFCD11504834[1]

Physicochemical Properties

The basic physicochemical properties of this compound have been reported by various chemical suppliers.

Table 2: Physicochemical Data

PropertyValue
Molecular Weight 234.13 g/mol
Density 1.592 g/cm³
Boiling Point 359.6 °C at 760 mmHg
Flash Point 171.3 °C

Research Context and Applications

An extensive search of scientific literature and patent databases did not yield specific research applications, experimental protocols, or biological data for this compound. The compound is listed in several chemical supplier catalogs, suggesting its availability for research purposes, but its actual use in published studies is not documented.

For context, related nitroaromatic compounds are recognized for their utility as versatile synthetic intermediates. For instance, other trifluoro-nitro-substituted phenylacetamides are used in the synthesis of new drug candidates and have potential applications in the development of specialized materials. Specifically, trifluoro-nitrobiphenyl compounds serve as key intermediates in the production of agrochemicals like the fungicide Fluxapyroxad. However, no such specific applications have been documented for this compound itself.

Signaling Pathways and Experimental Workflows

Due to the absence of published research detailing the biological or chemical activities of this compound, there are no known signaling pathways, experimental workflows, or logical relationships to visualize. The creation of Graphviz diagrams as requested is therefore not possible.

Conclusion

This compound is a well-characterized chemical entity with known synonyms and basic physical properties. However, there is a notable absence of publicly available research on its use in scientific applications. For professionals in drug development and other scientific fields, this compound represents a potential building block whose utility is yet to be explored and documented in the scientific literature. Further research would be required to determine its potential biological activities, synthetic applications, and any associated signaling pathways or mechanisms of action.

References

An In-depth Technical Guide on 2-Acetamido-1-nitro-3,5,6-trifluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Acetamido-1-nitro-3,5,6-trifluorobenzene, also known as N-(3,4,6-trifluoro-2-nitrophenyl)acetamide, is a fluorinated aromatic compound with potential applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of fluoro, nitro, and acetamido groups on the benzene ring suggests a unique chemical reactivity and potential for biological activity. This technical guide provides a comprehensive overview of the known properties, proposed synthesis and analysis methodologies, and potential biological relevance of this compound, based on available data and studies of structurally related molecules.

Core Properties

A summary of the key physical and chemical properties of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene is presented in Table 1.

Table 1: Physicochemical Properties of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene

PropertyValueReference
Molecular Formula C₈H₅F₃N₂O₃[1]
Molecular Weight 234.13 g/mol [1]
CAS Number 388-11-4[2]
Appearance Not specified (likely a solid)
Density 1.592 g/cm³[1]
Boiling Point 359.6 °C at 760 mmHg[1]
Flash Point 171.3 °C
Purity Typically ≥95%[2]

Synthesis and Characterization

Synthesis_Workflow cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction cluster_3 Product 3,4,6-Trifluoro-2-nitroaniline 3,4,6-Trifluoro-2-nitroaniline Acetylation Acetylation 3,4,6-Trifluoro-2-nitroaniline->Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acetylation 2-Acetamido-1-nitro-3,5,6-trifluorobenzene 2-Acetamido-1-nitro-3,5,6-trifluorobenzene Acetylation->2-Acetamido-1-nitro-3,5,6-trifluorobenzene

Caption: Proposed synthesis workflow for 2-Acetamido-1-nitro-3,5,6-trifluorobenzene.

Experimental Protocol: Proposed Synthesis of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene

This proposed protocol is based on the general method for the acetylation of anilines.[3][4]

Materials:

  • 3,4,6-Trifluoro-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium acetate (optional, as base)

  • Hydrochloric acid (for workup)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve 3,4,6-trifluoro-2-nitroaniline in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane in a round-bottom flask.

  • Add a stoichiometric excess of acetic anhydride to the solution. A mild base like sodium acetate can be added to neutralize the acetic acid byproduct.[3]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove any remaining acetic acid and salts.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Acetamido-1-nitro-3,5,6-trifluorobenzene.

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

Table 2: Proposed Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR The spectrum is expected to show a singlet for the methyl protons of the acetamido group and signals in the aromatic region corresponding to the single proton on the benzene ring, likely showing coupling to the adjacent fluorine atoms. The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR The spectrum should display signals for the carbonyl and methyl carbons of the acetamido group, as well as distinct signals for the six carbons of the benzene ring, with their chemical shifts influenced by the fluorine, nitro, and acetamido substituents. Carbon-fluorine coupling would be observed.[5][6]
Mass Spectrometry Electron ionization mass spectrometry would likely show the molecular ion peak. Characteristic fragmentation patterns for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[7][8][9][10][11] Fragmentation of the acetamido group may also be observed.
HPLC A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid for improved peak shape) would be a suitable starting point for purity analysis.[12][13][14][15][16]

Biological Properties and Potential Applications

There is currently no direct experimental data available in the public domain regarding the biological activity of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene. However, based on the known activities of structurally similar compounds, some potential biological effects can be inferred.

Antimicrobial Activity

A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a structurally related compound, demonstrated antibacterial activity against Klebsiella pneumoniae.[17] This suggests that N-phenylacetamide derivatives containing nitro and halogen substituents may possess antimicrobial properties. The trifluoro substitution in the target compound could potentially enhance this activity.[18][19] Further research is warranted to evaluate the antimicrobial spectrum of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene.

Cytotoxicity

Fluorinated and nitroaromatic compounds are known to exhibit a range of biological activities, including cytotoxicity.[20][21][22][23] The presence of multiple electron-withdrawing groups on the aromatic ring can influence the molecule's interaction with biological macromolecules and its metabolic fate. It is plausible that 2-Acetamido-1-nitro-3,5,6-trifluorobenzene could exhibit cytotoxic effects, and this should be investigated in relevant cell lines.

Metabolic Pathways

The metabolic fate of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene has not been experimentally determined. However, based on studies of related compounds, several metabolic transformations can be predicted. The nitro group can undergo reduction to form amino metabolites.[24] The acetamido group can be hydrolyzed to the corresponding aniline.[25] The aromatic ring may be subject to hydroxylation, and the fluorine atoms could potentially influence the regioselectivity of these metabolic reactions.[26][27][28] A logical diagram of potential metabolic transformations is presented below.

Metabolic_Pathway cluster_0 Parent Compound cluster_1 Potential Metabolic Reactions cluster_2 Potential Metabolites Parent 2-Acetamido-1-nitro-3,5,6-trifluorobenzene Nitro_Reduction Nitro Group Reduction Parent->Nitro_Reduction Amide_Hydrolysis Amide Hydrolysis Parent->Amide_Hydrolysis Aromatic_Hydroxylation Aromatic Hydroxylation Parent->Aromatic_Hydroxylation Amino_Metabolite Amino Metabolite Nitro_Reduction->Amino_Metabolite Aniline_Metabolite Aniline Metabolite Amide_Hydrolysis->Aniline_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Aromatic_Hydroxylation->Hydroxylated_Metabolite

Caption: Potential metabolic pathways of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene.

Conclusion and Future Directions

2-Acetamido-1-nitro-3,5,6-trifluorobenzene is a compound with well-defined physicochemical properties but limited characterization in terms of its synthesis, analytical methodology, and biological activity. The proposed synthesis and analytical methods in this guide provide a solid foundation for further experimental work. The structural similarities to compounds with known antimicrobial and cytotoxic activities suggest that this molecule could be a valuable subject for further investigation in drug discovery and development. Future research should focus on the experimental validation of the proposed synthesis, the development of specific analytical protocols, and a thorough evaluation of its biological properties, including its antimicrobial spectrum, cytotoxicity, and metabolic fate. Such studies will be crucial in determining the potential of 2-Acetamido-1-nitro-3,5,6-trifluorobenzene as a building block for novel therapeutic agents or agrochemicals.

References

An In-depth Technical Guide to N-Acetyl 2-nitro-3,4,6-trifluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

N-Acetyl 2-nitro-3,4,6-trifluoroaniline is a fluorinated, nitrated, and acetylated aromatic amine. Its structure suggests potential applications as an intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of electron-withdrawing fluorine and nitro groups on the aniline ring is expected to significantly influence its chemical reactivity and physical properties. This document provides a comprehensive overview of its predicted characteristics, potential synthesis routes, and safety considerations.

Predicted Physicochemical Properties

The properties of N-Acetyl 2-nitro-3,4,6-trifluoroaniline are inferred from analogous compounds. The introduction of fluorine atoms generally increases lipophilicity and metabolic stability. The nitro group is a strong electron-withdrawing group, and the acetyl group modifies the amine's reactivity and solubility.

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C8H4F3N2O3
Molecular Weight 252.13 g/mol
Appearance Likely a solid at room temperatureBased on similar acetylated anilines.
Melting Point Expected to be in the range of 150-200 °CN-Acetyl-m-nitroaniline has a melting point of 154-158 °C. The additional fluorine atoms would likely increase this value.[1]
Boiling Point High, with probable decompositionAromatic nitro compounds often have high boiling points.
Solubility Predicted to be soluble in common organic solvents (e.g., acetone, DMSO, DMF) and have low solubility in water.Based on the properties of similar aromatic compounds.
CAS Number Not assigned.A specific CAS number for this compound was not found.

Predicted Spectroscopic Data

SpectroscopyPredicted Features
1H NMR Aromatic proton signal (singlet or complex multiplet), N-H proton signal (broad singlet), and a methyl proton signal from the acetyl group (singlet around 2.2 ppm).
13C NMR Signals for the aromatic carbons (with C-F couplings), the carbonyl carbon of the acetyl group, and the methyl carbon of the acetyl group.
19F NMR Three distinct signals for the fluorine atoms, each showing coupling to each other and to the aromatic proton.
IR Spectroscopy Characteristic peaks for N-H stretching, C=O stretching (amide), aromatic C-H stretching, C-F stretching, and N-O stretching (nitro group).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.

Potential Synthesis Pathway

A plausible synthetic route to N-Acetyl 2-nitro-3,4,6-trifluoroaniline would likely involve a two-step process starting from 2,3,5-trifluoroaniline. The first step would be the acetylation of the amino group, followed by the nitration of the aromatic ring. The directing effects of the substituents would need to be carefully considered to achieve the desired regiochemistry.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Nitration 2,3,5-Trifluoroaniline 2,3,5-Trifluoroaniline N-(2,3,5-trifluorophenyl)acetamide N-(2,3,5-trifluorophenyl)acetamide 2,3,5-Trifluoroaniline->N-(2,3,5-trifluorophenyl)acetamide Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-(2,3,5-trifluorophenyl)acetamide N-Acetyl 2-nitro-3,4,6-trifluoroaniline N-Acetyl 2-nitro-3,4,6-trifluoroaniline N-(2,3,5-trifluorophenyl)acetamide->N-Acetyl 2-nitro-3,4,6-trifluoroaniline Nitration Nitrating Agent Nitrating Agent Nitrating Agent->N-Acetyl 2-nitro-3,4,6-trifluoroaniline

Caption: Proposed two-step synthesis of N-Acetyl 2-nitro-3,4,6-trifluoroaniline.

Predicted Reactivity and Chemical Behavior

The chemical behavior of N-Acetyl 2-nitro-3,4,6-trifluoroaniline will be governed by the interplay of its functional groups.

G Aniline Core Aniline Core Overall Reactivity Overall Reactivity Aniline Core->Overall Reactivity Trifluoro Substituents Trifluoro Substituents Trifluoro Substituents->Aniline Core Strong e- withdrawal Nitro Group Nitro Group Nitro Group->Aniline Core Strong e- withdrawal Acetyl Group Acetyl Group Acetyl Group->Aniline Core Moderate e- withdrawal (resonance donation)

Caption: Influence of substituents on the aniline core's reactivity.

  • Aromatic Ring: The trifluoro and nitro substituents are strongly electron-withdrawing, making the aromatic ring electron-deficient. This deactivates the ring towards electrophilic aromatic substitution and makes it susceptible to nucleophilic aromatic substitution, potentially displacing one of the fluorine atoms.

  • Amide Group: The N-H proton of the acetylamino group is expected to be more acidic than in acetanilide due to the electron-withdrawing effects of the ring substituents. The amide bond can be hydrolyzed under acidic or basic conditions.

  • Nitro Group: The nitro group can be reduced to an amino group using various reducing agents, which would provide a route to di-amino derivatives.

Potential Applications in Research and Development

Given its predicted chemical nature, N-Acetyl 2-nitro-3,4,6-trifluoroaniline could be a valuable building block in several areas:

  • Pharmaceuticals: Fluorinated and nitrated aromatic compounds are common motifs in drug candidates. The unique substitution pattern could be explored for the synthesis of novel bioactive molecules.

  • Agrochemicals: Many modern herbicides and pesticides contain fluorinated and nitrated aromatic rings.

  • Materials Science: The electron-deficient nature of the aromatic ring could be utilized in the design of new electronic materials or polymers with specific properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-Acetyl 2-nitro-3,4,6-trifluoroaniline is not available, the safety precautions should be based on related hazardous compounds.

Hazard Classification (Predicted):

  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled, based on data for similar nitro- and fluoroanilines.[2][3]

  • Skin/Eye Irritation: Expected to cause skin and serious eye irritation.[3][4]

  • Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2]

  • Aquatic Toxicity: Potentially harmful or toxic to aquatic life with long-lasting effects.[3]

Recommended Handling Procedures:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-Acetyl 2-nitro-3,4,6-trifluoroaniline represents an interesting, albeit currently uncharacterized, chemical entity. The convergence of fluoro, nitro, and acetyl functionalities on an aniline scaffold suggests a rich and complex chemical profile. Researchers and drug development professionals may find this compound to be a valuable intermediate for accessing novel chemical space. However, all work with this compound should be preceded by a thorough risk assessment and conducted with appropriate safety measures, assuming a hazardous nature based on its structural analogues. Further experimental work is required to validate the predicted properties and explore the full potential of this molecule.

References

In-depth Technical Guide: The Mechanism of Action of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of scientific literature and databases has revealed no available information on the mechanism of action, biological activity, or associated signaling pathways for the compound N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide.

While the chemical structure of this compound is defined, there is a notable absence of published research detailing its biological effects. Scientific inquiry into this specific molecule appears to be limited or has not been disclosed in publicly accessible resources.

This lack of data prevents the creation of a comprehensive technical guide as requested. Key components such as quantitative data on its biological activity (e.g., IC50, Ki values), detailed experimental protocols from cited studies, and the elucidation of any signaling pathways it may modulate are not available. Consequently, the mandatory requirements for data presentation in tables and the creation of Graphviz diagrams for signaling pathways cannot be fulfilled.

Research on structurally related acetamide derivatives offers potential, albeit speculative, avenues for future investigation. Studies on other halogenated and nitrated phenylacetamides have revealed a range of biological activities, including:

  • Antitubercular Activity: Certain 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives have demonstrated inhibitory effects against Mycobacterium tuberculosis.

  • Antibacterial Activity: 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been investigated for its activity against Klebsiella pneumoniae.

  • Anticancer Activity: Some 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been shown to induce apoptosis in cancer cell lines.

It is crucial to emphasize that these findings pertain to structurally distinct molecules. The specific combination and positioning of the trifluoro and nitro groups on the phenyl ring of this compound would significantly influence its physicochemical properties and, consequently, its interaction with biological targets. Therefore, extrapolating the mechanism of action from these related compounds would be scientifically unsound.

Further research, including initial biological screening, target identification studies, and subsequent mechanistic investigations, would be necessary to elucidate the pharmacological profile of this compound. Until such studies are conducted and published, its mechanism of action remains unknown.

Methodological & Application

Application Notes and Protocols for the Synthesis of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, a valuable intermediate in medicinal chemistry and materials science. The synthesis involves the acetylation of 3,4,6-Trifluoro-2-nitroaniline using acetic anhydride. This protocol outlines the necessary reagents, equipment, step-by-step procedure, safety precautions, and methods for purification and characterization.

Introduction

This compound is a fluorinated nitroaromatic compound. The presence of fluorine atoms and a nitro group can significantly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, making it a key building block in the development of novel pharmaceuticals and agrochemicals. The acetylation of the amino group in 3,4,6-Trifluoro-2-nitroaniline is a common strategy to modulate its reactivity in subsequent synthetic steps. This protocol details a standard laboratory procedure for this transformation.

Physicochemical Data

A summary of the key physicochemical properties of the starting material and the final product is provided in the table below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
3,4,6-Trifluoro-2-nitroaniline361-39-7C₆H₃F₃N₂O₂192.10Yellow to orange powder58 - 62
This compound388-11-4C₈H₅F₃N₂O₃234.13Not ReportedNot Reported

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the acetylation of aromatic amines.[1][2][3][4]

Materials and Reagents:

  • 3,4,6-Trifluoro-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Reflux condenser

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter flask

  • Vacuum source

  • pH paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,6-Trifluoro-2-nitroaniline (1.0 eq) in glacial acetic acid.

  • Addition of Acetic Anhydride: To the stirred solution, slowly add acetic anhydride (1.2 eq) via a dropping funnel at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with constant stirring.

  • Precipitation and Filtration: A precipitate of this compound should form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water until the filtrate is neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Characterization:

The final product should be characterized by standard analytical techniques:

  • Melting Point: Determine the melting point of the purified product.

  • NMR Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the structure.

  • Mass Spectrometry: Confirm the molecular weight of the product.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Handle with care.

  • Nitroaromatic compounds can be toxic and should be handled with caution.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

Experimental Workflow Diagram

SynthesisWorkflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 3,4,6-Trifluoro-2-nitroaniline D Dissolve Starting Material A->D B Acetic Anhydride E Add Acetic Anhydride B->E C Glacial Acetic Acid C->D D->E F Reflux (2-4 hours) E->F G Cool to Room Temperature F->G H Quench with Ice/Water G->H I Precipitation H->I J Vacuum Filtration I->J K Wash with Water J->K L Recrystallization (Ethanol/Water) K->L M Drying under Vacuum L->M N This compound M->N

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram

(Not applicable for a synthesis protocol)

Logical Relationship Diagram

LogicalRelationship Logical Flow of Synthesis Start Start Reagents Prepare Reagents: - 3,4,6-Trifluoro-2-nitroaniline - Acetic Anhydride - Glacial Acetic Acid Start->Reagents Reaction Perform Acetylation Reaction Reagents->Reaction Monitor Monitor Reaction Progress (TLC) Reaction->Monitor Workup Aqueous Work-up and Precipitation Monitor->Workup Reaction Complete Purify Purify by Recrystallization Workup->Purify Characterize Characterize Product (MP, NMR, MS) Purify->Characterize End End Characterize->End

Caption: Logical flow diagram of the synthesis and characterization process.

References

Purification of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a key intermediate in the synthesis of various pharmacologically active molecules and functional materials. The purity of this compound is paramount, as even trace impurities can significantly impact the yield, stereochemistry, and biological activity of subsequent products. This comprehensive guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a deeper understanding and facilitating troubleshooting.

Core Principles of Purification

The purification of organic compounds like this compound relies on exploiting differences in the physicochemical properties between the target compound and any impurities. The presence of a polar nitro group, a moderately polar acetamide group, and hydrophobic trifluorinated phenyl ring gives this molecule a unique solubility profile that can be leveraged for purification. The primary methods discussed herein are recrystallization and column chromatography, chosen for their efficacy in purifying solid organic compounds.

Recrystallization: The Art of Controlled Precipitation

Recrystallization is a powerful technique for purifying solid compounds. The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. As the saturated solution cools, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities. For compounds like this compound, which possess both polar and non-polar characteristics, a mixed solvent system, such as ethanol-water, is often effective.[1][2]

Column Chromatography: Separation by Differential Adsorption

Column chromatography is a versatile purification technique that separates components of a mixture based on their differential adsorption to a stationary phase. A solid adsorbent, typically silica gel, is packed into a column, and the crude mixture is loaded onto the top. A solvent or solvent mixture (the mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, effecting separation. For this compound, normal-phase chromatography using a moderately polar mobile phase is a suitable approach.[3][4]

Safety and Handling Precautions

Before commencing any experimental work, it is crucial to be aware of the potential hazards associated with this compound and the solvents used in its purification.

  • Compound Hazards : this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7]

  • Engineering Controls : All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.[6][8]

  • Waste Disposal : Dispose of all chemical waste in accordance with local, state, and federal regulations.[6]

Detailed Purification Protocols

The following protocols are based on established methods for purifying similar aromatic nitro compounds and may require optimization for specific experimental conditions and impurity profiles.

Protocol 1: Recrystallization from a Binary Solvent System (Ethanol-Water)

This protocol is ideal for removing impurities with significantly different solubility profiles from the target compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

  • Watch glass

Step-by-Step Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Inducing Crystallization: Slowly add deionized water dropwise to the hot ethanolic solution until the solution becomes slightly turbid. The turbidity indicates that the saturation point has been reached. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass in a desiccator or a vacuum oven at a low temperature.

Workflow for Recrystallization

Recrystallization A Crude Product B Dissolve in Minimal Hot Ethanol A->B C Hot Filtration (if needed) B->C D Add Water to Induce Turbidity C->D E Cool Slowly to Form Crystals D->E F Collect Crystals by Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Recrystallization workflow for this compound.

Protocol 2: Purification by Column Chromatography

This method is suitable for separating the target compound from impurities with similar solubility but different polarities.

Materials and Equipment:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Preparation: Dissolve a small amount of the crude product in a minimal amount of a 1:1 mixture of hexane and ethyl acetate.

  • Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent mixture, such as 9:1 hexane:ethyl acetate. The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluent in small fractions.

  • Monitoring the Separation: Monitor the separation by Thin Layer Chromatography (TLC). Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under a UV lamp.

  • Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Workflow for Column Chromatography

ColumnChromatography A Pack Column with Silica Gel B Dissolve Crude Product A->B C Load Sample onto Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Column chromatography workflow for purifying this compound.

Characterization of Purified Product

The purity of the final product should be confirmed using appropriate analytical techniques.

Technique Purpose Expected Outcome for Pure Product
Melting Point Assess purity and identityA sharp melting point range close to the literature value.
Thin Layer Chromatography (TLC) Determine the number of componentsA single spot.
High-Performance Liquid Chromatography (HPLC) Quantify purityA single major peak.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm chemical structureA spectrum consistent with the structure of this compound.
Mass Spectrometry (MS) Determine molecular weightA molecular ion peak corresponding to the molecular weight of the compound (234.13 g/mol ).[6]

Troubleshooting

Problem Possible Cause Solution
Oiling out during recrystallization The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add more of the better solvent (ethanol) to the hot solution. Ensure slow cooling.
Poor recovery from recrystallization Too much solvent was used, or the compound is highly soluble in the cold solvent.Reduce the initial volume of solvent. Ensure the solution is thoroughly cooled before filtration.
Poor separation in column chromatography The polarity of the eluent is too high or too low.Optimize the solvent system using TLC before running the column. A good starting point for the Rf value of the target compound is 0.2-0.3.
Streaking on TLC plate The sample is too concentrated, or the compound is interacting strongly with the silica.Dilute the sample. Add a small amount of a polar solvent like acetic acid to the eluent.

Conclusion

The purification of this compound is a critical step in its utilization for further chemical synthesis. Both recrystallization and column chromatography are effective methods for achieving high purity. The choice of method will depend on the nature and quantity of the impurities present. By understanding the principles behind these techniques and carefully following the provided protocols, researchers can consistently obtain high-quality this compound for their research and development needs.

References

Application Notes and Protocols for the Recrystallization of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the purification of N-(3,4,6-trifluoro-2-nitrophenyl)acetamide via recrystallization. This compound is a fluorinated nitroaromatic derivative, and its purity is crucial for subsequent applications in research and drug development. Recrystallization is a fundamental technique for the purification of solid organic compounds, effectively removing impurities from the crystal lattice.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing a successful recrystallization protocol.

PropertyValueSource
Molecular Formula C₈H₅F₃N₂O₃[1][2]
Molecular Weight 234.13 g/mol [1][2]
Density 1.592 g/cm³[1]
Boiling Point 359.6 °C at 760 mmHg[1]
Purity (Typical) >95.0%[2]

Experimental Protocols

The selection of an appropriate solvent system is the most critical step in the recrystallization of a solid compound. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. For nitroacetanilides, alcohol-water mixtures are often effective. This protocol will utilize an ethanol-water binary system.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (various sizes)

  • Graduated cylinders

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and vacuum flask

  • Filter paper (appropriate size for the funnel)

  • Glass funnel

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or desiccator

Procedure:

  • Solvent Selection and Dissolution:

    • Place a small amount of the crude this compound into a test tube.

    • Add a few drops of ethanol and observe the solubility at room temperature.

    • Gently heat the test tube to observe the solubility at an elevated temperature.

    • If the compound is highly soluble in ethanol at room temperature, a less polar solvent might be necessary. If it has poor solubility even at high temperatures, a more polar solvent system should be considered.

    • Based on the preliminary test, place the bulk of the crude product in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to add the solvent portion-wise to avoid using an excess, which would reduce the final yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, a hot filtration step is necessary.

    • Preheat a separate Erlenmeyer flask and a glass funnel on the hot plate.

    • Place a fluted filter paper in the preheated funnel.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask. This step should be performed rapidly to prevent premature crystallization on the filter paper.

  • Crystallization:

    • Remove the flask containing the clear, hot solution from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Collection of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Wet the filter paper with a small amount of the cold ethanol-water filtrate.

    • Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. It is important to use a minimal amount of cold solvent for washing to prevent the loss of the product.

  • Drying:

    • Allow the crystals to air-dry in the Buchner funnel under vacuum for a few minutes.

    • Transfer the crystals to a pre-weighed watch glass and dry them further in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

    • Once the crystals are completely dry, weigh them to determine the final yield.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration clear_solution Clear Hot Solution hot_filtration->clear_solution slow_cooling Slow Cooling to Room Temperature clear_solution->slow_cooling ice_bath Cool in Ice Bath slow_cooling->ice_bath crystal_slurry Crystal Slurry ice_bath->crystal_slurry vacuum_filtration Vacuum Filtration crystal_slurry->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

References

Application Note: Analytical Methods for the Characterization of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a fluorinated nitroaromatic compound with potential applications in pharmaceutical and chemical synthesis.[1] Its chemical structure, containing a nitro group and multiple fluorine atoms, imparts specific chemical properties that require precise analytical methods for characterization.[1] Accurate determination of its identity, purity, and structure is essential for quality control, regulatory compliance, and ensuring the reliability of research outcomes.

This document provides a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound. The methods described include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Elemental Analysis for empirical formula verification.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 388-11-4[2][3]
Molecular Formula C₈H₅F₃N₂O₃[2][3][4]
Molecular Weight 234.13 g/mol [2][4]
Density 1.592 g/cm³[4]
Boiling Point 359.6°C at 760 mmHg[4]
IUPAC Name This compound[2]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Principle: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying components in a mixture based on their polarity. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. This method is ideal for determining the purity of this compound and quantifying any related impurities.[5]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile (MeCN) and water. A common starting point for nitroaromatic compounds is a 60:40 (v/v) mixture of MeCN:Water.[6]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 254 nm, which is a common wavelength for aromatic compounds.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation:

The primary outputs of the HPLC analysis are the retention time and the peak area, which are used to determine the purity of the compound.

ParameterExpected Value
Retention Time (t_R) Analyte-specific; to be determined experimentally.
Purity (%) Calculated from the peak area of the main component relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[7] The sample is vaporized and separated into its components in the GC column. Each component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for molecular identification and structural elucidation.[7][8]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent like acetonitrile or ethyl acetate.

Data Presentation:

The GC-MS analysis provides both the retention time from the GC and the mass spectrum from the MS.

ParameterExpected Value
GC Retention Time To be determined experimentally.
Molecular Ion Peak [M]⁺ m/z 234.02 (based on the monoisotopic mass of C₈H₅F₃N₂O₃).
Key Fragment Ions To be determined from the experimental mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful and non-destructive technique that provides detailed information about the molecular structure of a compound.[10] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms in the molecule can be determined. ¹⁹F NMR is particularly important for fluorinated compounds due to its high sensitivity and wide chemical shift range.[11]

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used.[10][12]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Experiments:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • ¹⁹F NMR: To characterize the fluorine atoms in the molecule.

Data Presentation:

The following table summarizes the expected NMR data based on the structure of this compound. Actual chemical shifts may vary depending on the solvent and experimental conditions.

NucleusExpected Chemical Shift (δ, ppm)MultiplicityIntegration
¹H (Acetamide CH₃) ~2.2Singlet (s)3H
¹H (Amide NH) ~9-11Broad Singlet (br s)1H
¹H (Aromatic CH) ~7.5-8.5Multiplet (m)1H
¹⁹F -100 to -170Multiplets (m)3F

Elemental Analysis

Principle: Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. The sample is combusted at high temperatures in the presence of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantitatively measured.[13][14] This data is used to confirm the empirical formula of the compound. For halogenated compounds, special reagents or instrument modifications may be necessary to prevent interference from the halogen.[13]

Experimental Protocol:

  • Instrumentation: An automated CHNS elemental analyzer.

  • Sample Preparation: Accurately weigh 1-3 mg of the dry, homogeneous sample into a tin capsule.

  • Analysis: The sample is combusted at a temperature of 900-1000°C. The resulting gases are separated by a chromatographic column and detected by a thermal conductivity detector.

Data Presentation:

The experimental percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula.

ElementTheoretical %Experimental Range (±0.4%)
Carbon (C) 41.04%40.64% - 41.44%
Hydrogen (H) 2.15%1.75% - 2.55%
Nitrogen (N) 11.96%11.56% - 12.36%

Visualizations

G Analytical Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting Sample Sample Reception Dissolution Dissolution in Appropriate Solvent Sample->Dissolution EA Elemental Analysis (Formula) Sample->EA HPLC HPLC Analysis (Purity) Dissolution->HPLC GCMS GC-MS Analysis (Identity & MW) Dissolution->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure) Dissolution->NMR Data_Processing Data Processing & Interpretation HPLC->Data_Processing GCMS->Data_Processing NMR->Data_Processing EA->Data_Processing Report Final Characterization Report Data_Processing->Report

Caption: Workflow for the analytical characterization of the target compound.

G Complementary Nature of Analytical Techniques cluster_info Information Obtained cluster_tech Analytical Techniques Compound This compound HPLC HPLC Compound->HPLC is analyzed by GCMS GC-MS Compound->GCMS is analyzed by NMR NMR Compound->NMR is analyzed by EA Elemental Analysis Compound->EA is analyzed by Purity Purity Identity Identity Structure Structure Formula Elemental Formula HPLC->Purity provides GCMS->Identity provides NMR->Structure provides EA->Formula provides

Caption: Relationship between analytical techniques and the information obtained.

References

Application Notes and Protocols for N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide: A Versatile Intermediate for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Unlocking the Potential of a Highly Functionalized Scaffolding Molecule

N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide is a specialized chemical intermediate poised for significant utility in the fields of medicinal chemistry, materials science, and drug development. Its unique molecular architecture, featuring a highly fluorinated phenyl ring activated by an ortho-nitro group and modulated by an acetamide protecting group, offers a rich platform for complex molecular synthesis. The strategic placement of fluorine atoms is known to profoundly influence the pharmacokinetic and physicochemical properties of bioactive molecules, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2]

While direct, published applications of this compound are not extensively documented, its structure suggests a number of high-value synthetic transformations. This guide provides detailed protocols and theoretical frameworks for its use, drawing upon established principles of organic chemistry and literature precedents from analogous structures. We will explore its potential in three primary areas: as a precursor to novel trifluorinated heterocyclic systems, as a substrate for nucleophilic aromatic substitution, and as a building block for complex substituted anilines.

The protocols herein are designed to be self-validating, with explanations for each experimental choice, ensuring both scientific integrity and practical applicability for researchers and drug development professionals.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application and safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 388-11-4Generic Supplier Data
Molecular Formula C₈H₅F₃N₂O₃Generic Supplier Data
Molecular Weight 234.13 g/mol Generic Supplier Data
Density 1.592 g/cm³Generic Supplier Data
Boiling Point 359.6 °C at 760 mmHgGeneric Supplier Data
Appearance Solid (Typical)Generic Supplier Data

Safety and Handling: this compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. All waste should be disposed of in accordance with local, state, and national regulations.

Application I: Synthesis of Trifluorinated Ortho-phenylenediamine Precursors

The most immediate and powerful application of this compound is its conversion into 3,4,6-trifluoro-1,2-phenylenediamine. This diamine is a highly valuable building block for the synthesis of trifluorinated benzimidazoles and quinoxalines, scaffolds of significant interest in medicinal chemistry. The transformation is a two-step process: reduction of the nitro group, followed by hydrolysis of the acetamide.

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Acetamide Hydrolysis start This compound intermediate N-(2-Amino-3,4,6-trifluorophenyl)acetamide start->intermediate Reduction (e.g., Fe/NH4Cl or H2, Pd/C) final 3,4,6-Trifluoro-1,2-phenylenediamine intermediate->final Hydrolysis (e.g., aq. HCl, reflux)

Caption: Synthetic workflow from the title compound to the key diamine intermediate.

Protocol 1: Reduction of the Nitro Group

The selective reduction of an aromatic nitro group in the presence of other functional groups is a well-established transformation.[3][4][5] The use of iron powder in the presence of an electrolyte like ammonium chloride is a cost-effective and mild method that is tolerant of the acetamide and fluoro groups.

Objective: To synthesize N-(2-Amino-3,4,6-trifluorophenyl)acetamide.

Materials:

  • This compound

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), ethanol, and water (e.g., a 4:1 EtOH:H₂O mixture).

  • Add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 3.0 eq) to the solution.

  • Heat the mixture to reflux (typically around 80-85 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous residue with ethyl acetate and water. Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-Amino-3,4,6-trifluorophenyl)acetamide. The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Hydrolysis of the Acetamide Group

Acid-catalyzed hydrolysis is a standard method for the deprotection of acetamides.[6]

Objective: To synthesize 3,4,6-Trifluoro-1,2-phenylenediamine.

Materials:

  • N-(2-Amino-3,4,6-trifluorophenyl)acetamide (from Protocol 1)

  • Hydrochloric acid (e.g., 6M HCl)

  • Sodium hydroxide solution (e.g., 10M NaOH)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place the crude N-(2-Amino-3,4,6-trifluorophenyl)acetamide in a round-bottom flask with a reflux condenser.

  • Add aqueous hydrochloric acid (e.g., 6M HCl) in sufficient volume to dissolve the starting material.

  • Heat the mixture to reflux (approx. 100 °C) and stir for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath. Carefully basify the solution by the slow, dropwise addition of 10M NaOH until the pH is >10. Caution: This is an exothermic neutralization.

  • Extract the resulting aqueous slurry three times with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,4,6-Trifluoro-1,2-phenylenediamine. This product is often a solid that can be purified by recrystallization.

Application II: Synthesis of Trifluorinated Benzimidazoles and Quinoxalines

With 3,4,6-trifluoro-1,2-phenylenediamine in hand, a diverse library of medicinally relevant heterocyclic compounds can be accessed.

Protocol 3: Exemplary Synthesis of a 2-Aryl-trifluorobenzimidazole

Benzimidazoles are synthesized by the condensation of an o-phenylenediamine with an aldehyde, often under oxidative conditions or with an acid catalyst.[7][8][9][10][11]

G cluster_reagents Reaction Conditions diamine 3,4,6-Trifluoro-1,2-phenylenediamine product 2-(4-Methoxyphenyl)-5,7,8-trifluoro-1H-benzo[d]imidazole diamine->product aldehyde Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) aldehyde->product reagents p-TsOH, DMF, 80°C or Au/TiO2, CHCl3:MeOH

Caption: General reaction scheme for trifluorinated benzimidazole synthesis.

Objective: To synthesize 2-(4-methoxyphenyl)-5,7,8-trifluoro-1H-benzo[d]imidazole.

Procedure (p-TsOH catalyzed): [9]

  • In a round-bottom flask, dissolve 3,4,6-trifluoro-1,2-phenylenediamine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in DMF.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 0.1 eq).

  • Heat the mixture to 80 °C and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into a stirred solution of aqueous sodium carbonate.

  • The resulting precipitate is the crude product. Filter the solid, wash with water, and dry.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 4: Exemplary Synthesis of a 2,3-Diaryl-trifluoroquinoxaline

Quinoxalines are classically prepared by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound like benzil.[12][13][14][15][16]

Procedure: [15]

  • In a round-bottom flask, dissolve 3,4,6-trifluoro-1,2-phenylenediamine (1.0 eq) in rectified spirit (ethanol).

  • In a separate flask, prepare a warm solution of benzil (1.0 eq) in rectified spirit.

  • Add the diamine solution to the warm benzil solution.

  • Warm the combined mixture on a water bath for 30 minutes.

  • Add water dropwise to the warm solution until a slight, persistent cloudiness is observed.

  • Cool the mixture in an ice bath to induce crystallization.

  • Filter the resulting solid product, wash with cold ethanol/water, and dry to yield the 2,3-diphenyl-trifluoroquinoxaline.

Application III: Nucleophilic Aromatic Substitution (SₙAr)

The this compound molecule is highly activated for nucleophilic aromatic substitution (SₙAr). The powerful electron-withdrawing nitro group, combined with the inductive effect of the fluorine atoms, creates electron-deficient sites on the aromatic ring. The fluorine atoms at the C4 and C6 positions are para and ortho to the nitro group, respectively, making them the most likely sites for substitution.[17][18][19][20]

G cluster_reagents Reaction Conditions start This compound product Substituted Product (Displacement of F at C4 or C6) start->product nucleophile Nucleophile (Nu-H) (e.g., R-OH, R-SH, R₂-NH) nucleophile->product reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, DMSO) Heat

Caption: Proposed SₙAr reaction on the title compound.

This reactivity allows for the introduction of a wide range of functionalities (e.g., alkoxy, thioether, or amino groups) onto the trifluorinated scaffold, creating highly substituted and complex intermediates for further elaboration. The choice of nucleophile, base, solvent, and temperature will determine the regioselectivity and yield of the reaction. A typical protocol would involve reacting the title compound with a nucleophile (e.g., morpholine, sodium methoxide, or thiophenol) in a polar aprotic solvent like DMF or DMSO in the presence of a non-nucleophilic base like K₂CO₃ or Et₃N at elevated temperatures.

Conclusion

This compound represents a chemical intermediate with significant, albeit underexplored, potential. By applying fundamental synthetic transformations—nitro reduction, amide hydrolysis, and nucleophilic aromatic substitution—researchers can access a variety of highly valuable, fluorinated building blocks. The protocols provided in this guide, based on sound chemical principles and analogous literature, offer a robust starting point for scientists and drug developers to integrate this versatile molecule into their synthetic programs, paving the way for the discovery of novel pharmaceuticals and advanced materials.

References

Application Notes and Protocols for the Biological Activity Screening of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial biological activity screening of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide and its derivatives. The protocols outlined below cover key assays for evaluating potential anticancer, antimicrobial, and antioxidant activities.

Introduction

This compound is a halogenated nitroaromatic compound. The presence of trifluoro and nitro functional groups on the phenylacetamide scaffold suggests the potential for diverse biological activities. Halogenated organic molecules often exhibit enhanced membrane permeability and metabolic stability, while nitroaromatic compounds are known to be precursors for bioreductive activation, a mechanism exploited in some anticancer and antimicrobial drugs. This document provides detailed protocols for a primary screening cascade to elucidate the bioactivity profile of this class of compounds.

Synthesis Protocol

A general method for the synthesis of this compound is the acetylation of 3,4,6-trifluoro-2-nitroaniline.

Protocol: Synthesis of this compound

Materials:

  • 3,4,6-trifluoro-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Pyridine (catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 3,4,6-trifluoro-2-nitroaniline (1 equivalent) in dichloromethane in a round-bottom flask.

  • Add a catalytic amount of pyridine to the solution.

  • Slowly add acetic anhydride (1.2 equivalents) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Biological Activity Screening Protocols

The following are detailed protocols for the initial in vitro screening of this compound derivatives for anticancer, antimicrobial, and antioxidant activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: MTT Cytotoxicity Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with the culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.

Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Test compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of the test compound in methanol. Create a series of dilutions from the stock solution.

  • Assay: In a 96-well plate, add 100 µL of the various concentrations of the test compound or ascorbic acid to the wells. Add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity. Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Data Presentation

The quantitative data from the biological activity screening should be summarized in clear and concise tables for easy comparison. Below are examples of how to present the hypothetical data for this compound derivatives.

Table 1: In Vitro Anticancer Activity of this compound Derivatives

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative 115.2 ± 1.825.5 ± 2.1
Derivative 28.7 ± 0.912.3 ± 1.5
Derivative 322.1 ± 2.530.8 ± 3.2
Doxorubicin0.5 ± 0.070.8 ± 0.1

Table 2: Antimicrobial Activity (MIC) of this compound Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Derivative 11632>64
Derivative 281632
Derivative 33264>64
Ciprofloxacin0.50.25NA
FluconazoleNANA4

Table 3: Antioxidant Activity of this compound Derivatives

CompoundDPPH Scavenging IC₅₀ (µM)
Derivative 145.3 ± 3.7
Derivative 228.9 ± 2.5
Derivative 360.1 ± 5.2
Ascorbic Acid15.8 ± 1.2

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing experimental processes and potential mechanisms of action.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Activity Screening cluster_analysis Data Analysis cluster_followup Follow-up Studies synthesis Synthesis of This compound Derivatives anticancer Anticancer Assay (MTT) synthesis->anticancer antimicrobial Antimicrobial Assay (Broth Microdilution) synthesis->antimicrobial antioxidant Antioxidant Assay (DPPH) synthesis->antioxidant data IC50 / MIC Determination anticancer->data antimicrobial->data antioxidant->data mechanism Mechanism of Action Studies data->mechanism

General workflow for screening this compound derivatives.

mapk_pathway stimulus External Stimuli (e.g., Growth Factors, Stress) receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription response Cellular Response (Proliferation, Differentiation, Apoptosis) transcription->response compound Test Compound (Potential Inhibitor) compound->raf compound->mek

Simplified MAPK signaling pathway, a potential target for anticancer agents.

nfkb_pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus nfkb_nuc NF-κB gene Gene Transcription (Inflammatory Cytokines) nfkb_nuc->gene compound Test Compound (Potential Inhibitor) compound->ikk

Application Notes and Protocols for the Nitration of Trifluoroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of trifluoroacetanilide. The trifluoroacetyl group is a strongly deactivating substituent on the aniline nitrogen, which influences the regioselectivity and reaction rate of electrophilic aromatic substitution.

The introduction of a nitro group onto an aromatic ring is a critical transformation in organic synthesis, serving as a precursor for various functional groups essential in the development of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The trifluoroacetamido group (-NHCOCF₃) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.[2] Consequently, the nitration of trifluoroacetanilide requires carefully controlled conditions to achieve the desired product. The directing effect of the trifluoroacetamido group is primarily ortho- and para-, but the strong deactivation can make the reaction sluggish and potentially lead to meta-substitution under forcing conditions.

Traditional nitration methods often employ harsh and corrosive acid mixtures, which can lead to poor yields and low regioselectivity.[1] The protocol described herein utilizes a common nitrating mixture of nitric acid and sulfuric acid, with careful temperature control to favor the formation of the desired mononitrated product.

Experimental Protocol

This protocol details the nitration of trifluoroacetanilide using a mixture of concentrated nitric acid and sulfuric acid.

Materials:

  • Trifluoroacetanilide

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Distilled Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Ethanol (for recrystallization)

  • Magnetic stirrer and stir bar

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Preparation of the Acetanilide Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 10 mL of concentrated sulfuric acid.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add 5.0 g of trifluoroacetanilide to the cold sulfuric acid while stirring. Continue stirring until all the solid has dissolved, maintaining the temperature below 10 °C.

  • Preparation of the Nitrating Mixture:

    • In a separate beaker, prepare the nitrating mixture by slowly adding 2.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid.[3]

    • Cool this mixture in an ice bath to 0-5 °C.

  • Nitration Reaction:

    • Add the cold nitrating mixture dropwise to the stirred trifluoroacetanilide solution over a period of 30-45 minutes.[3]

    • Carefully monitor the internal temperature of the reaction mixture and ensure it remains between 0-10 °C throughout the addition.[3]

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching and Product Isolation:

    • Carefully pour the reaction mixture onto approximately 100 g of crushed ice in a beaker with vigorous stirring.[3] This will precipitate the crude product.

    • Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.[3]

    • Wash the collected solid thoroughly with cold water until the washings are neutral to litmus paper. This removes any residual acid.[3]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

    • Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat until the solution is clear and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Data Presentation

The expected outcome of the nitration of trifluoroacetanilide is the formation of isomeric nitrotrifluoroacetanilides. The trifluoroacetamido group is an ortho-, para-director, but strongly deactivating. The table below summarizes the expected products and hypothetical yields based on typical electrophilic aromatic substitution reactions of deactivated systems.

Product NamePosition of Nitro GroupExpected Major/MinorHypothetical Yield (%)
4-NitrotrifluoroacetanilideparaMajor50 - 60
2-NitrotrifluoroacetanilideorthoMinor10 - 20
3-NitrotrifluoroacetanilidemetaTrace< 5

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental procedure for the nitration of trifluoroacetanilide.

Nitration_Workflow A Preparation of Trifluoroacetanilide Solution C Nitration Reaction (0-10 °C) A->C B Preparation of Nitrating Mixture (HNO3/H2SO4) B->C D Quenching (Pouring onto Ice) C->D E Isolation (Vacuum Filtration) D->E F Purification (Recrystallization) E->F G Final Product: Nitrotrifluoroacetanilide F->G

Caption: Workflow for the nitration of trifluoroacetanilide.

References

Application Notes and Protocols for n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide (CAS No. 388-11-4). The information is intended to minimize risks and ensure the integrity of the compound for research and development purposes.

Chemical and Physical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
CAS Number 388-11-4[1][2]
Molecular Formula C8H5F3N2O3[1][2]
Molecular Weight 234.13 g/mol [1]
Density 1.592 g/cm³[1]
Boiling Point 359.6°C at 760 mmHg[1]
Flash Point 171.3°C[1]
Purity 95.0%[2]

Hazard Identification and Safety Precautions

This compound is a hazardous substance. The following table outlines its primary hazards and the corresponding GHS precautionary statements.

HazardGHS ClassificationPrecautionary StatementsReference
Acute Toxicity (Oral) Harmful if swallowedH302 - Harmful if swallowed[2]
Skin Corrosion/Irritation Causes skin irritationH315 - Causes skin irritation[2]
Serious Eye Damage/Irritation Causes serious eye irritationH319 - Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationH335 - May cause respiratory irritation[2]

Signal Word: Warning[2]

Pictogram: GHS07: Harmful/Irritant[2]

It is crucial to handle this compound only under the close supervision of personnel qualified in handling potentially hazardous chemicals.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

EquipmentSpecificationReference
Eye Protection Safety goggles[1]
Hand Protection Chemical-resistant gloves[1]
Body Protection Laboratory clothing[1]
Respiratory Protection Use in a chemical fume hood[1]

Handling and Storage Protocols

4.1. Handling

  • Engineering Controls: Always handle this product in a well-ventilated area, preferably within a chemical fume hood.[1]

  • General Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[2] Contaminated clothing should be removed and washed before reuse.[1]

  • Procedural Precautions: Avoid generating dust. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

4.2. Storage

  • Container: Store in a tightly closed vessel.[1]

  • Conditions: Keep in a dry, cool, and well-ventilated place.[3]

  • Incompatibilities: Avoid heat, flames, and sparks.[1] Store away from oxidizing agents, strong acids, and strong bases.[3]

First Aid Measures

In case of exposure, follow these first aid protocols and seek immediate medical attention.[1][4]

Exposure RouteFirst Aid ProtocolReference
Ingestion Wash out the mouth with copious amounts of water for at least 15 minutes. Do NOT induce vomiting.[1][2]
Inhalation Remove the person to fresh air. If symptoms persist, seek medical attention.[1]
Skin Contact Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[2][3]

Spill and Disposal Procedures

6.1. Spill Response

  • Ensure adequate ventilation and wear appropriate PPE.[4]

  • Avoid dust formation.[4]

  • Sweep up the spilled material and place it in a suitable, closed container for disposal.[3][4]

  • Do not allow the material to enter drains or water courses.[1]

6.2. Waste Disposal

  • Dispose of this material as hazardous waste.[3]

  • Contact a licensed professional waste disposal service.[4]

  • Disposal must be in accordance with national and regional regulations.[1]

Diagrams

The following diagrams illustrate the logical relationships in handling and experimental workflows for this compound.

Hazard_Response_Workflow cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment cluster_first_aid First Aid Measures H302 H302: Harmful if swallowed Gloves Chemical-resistant Gloves Goggles Safety Goggles LabCoat Laboratory Coat FumeHood Chemical Fume Hood RinseMouth Rinse Mouth H302->RinseMouth If Swallowed H315 H315: Causes skin irritation WashSkin Wash Skin H315->WashSkin On Skin H319 H319: Causes serious eye irritation RinseEyes Rinse Eyes H319->RinseEyes In Eyes H335 H335: May cause respiratory irritation FreshAir Move to Fresh Air H335->FreshAir If Inhaled Experimental_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet B Don Personal Protective Equipment (PPE) A->B C Prepare Chemical Fume Hood B->C D Weigh Compound in Fume Hood C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste in Labeled Container F->G H Remove and Clean PPE G->H I Wash Hands Thoroughly H->I

References

Application Notes and Protocols for N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. The information is intended for qualified personnel in a laboratory setting.

Safety and Handling

This compound is a chemical compound that requires careful handling due to its potential hazards. The following sections outline the necessary safety precautions.

Hazard Identification

The compound is classified as harmful.[1] Key hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Physical and Chemical Properties

A summary of the key physical and chemical properties is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₅F₃N₂O₃[1]
Molecular Weight 234.13 g/mol [1]
Appearance Not explicitly stated, but related compounds are often yellow to brown solids.
Boiling Point 359.6 °C at 760 mmHg[1]
Density 1.592 g/cm³[1]
Flash Point 171.3 °C[1]
Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound.

PPESpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Handling and Storage
  • Handling: Handle in a well-ventilated place, such as a chemical fume hood.[1] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

Accidental Release Measures

Wear appropriate personal protective equipment. Sweep up the spilled material, avoiding dust formation, and place it in a suitable, closed container for disposal.

Fire-Fighting Measures

Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[1] Wear self-contained breathing apparatus for firefighting if necessary.[1]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following representative protocols for synthesis and a hypothetical biological assay are provided based on methodologies for structurally similar compounds.

Representative Synthesis Protocol: N-Acetylation of 3,4,6-Trifluoro-2-nitroaniline

This protocol describes a general method for the N-acetylation of a substituted aniline, which is a common route for the synthesis of N-arylacetamides.

Materials:

  • 3,4,6-Trifluoro-2-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (as solvent, optional)

  • Ice

  • Water

  • Stir plate and stir bar

  • Round-bottom flask

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 3,4,6-Trifluoro-2-nitroaniline in a minimal amount of glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

G Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification start1 3,4,6-Trifluoro-2-nitroaniline dissolve Dissolve aniline in a suitable solvent start1->dissolve start2 Acetic Anhydride add Slowly add acetic anhydride start2->add cool Cool solution in an ice bath dissolve->cool cool->add react Stir at room temperature add->react precipitate Precipitate product in ice water react->precipitate filter Filter the solid precipitate->filter wash Wash with cold water filter->wash dry Dry the product wash->dry purify Recrystallize for purification dry->purify product This compound purify->product

Workflow for the synthesis of the target compound.
Hypothetical Biological Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Given that structurally related nitrophenyl acetamide derivatives have shown antibacterial activity, this protocol outlines a standard method for determining the MIC of a compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus or Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Incubator

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare bacterial inoculum: Culture the bacterial strain in MHB overnight. Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in MHB to achieve a range of final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Logical Relationships

As the specific biological target and signaling pathway for this compound are not established, a hypothetical signaling pathway is presented below based on the known mechanisms of some antibacterial agents that interfere with cell wall synthesis. This is a representative example and may not reflect the actual mechanism of the target compound.

G Hypothetical Signaling Pathway for an Antibacterial Compound compound This compound (Hypothetical Antibacterial Agent) enzyme Bacterial Cell Wall Synthesis Enzyme (e.g., Penicillin-Binding Protein) compound->enzyme Inhibition pathway Peptidoglycan Synthesis Pathway enzyme->pathway Catalyzes cell_wall Bacterial Cell Wall Integrity pathway->cell_wall Maintains lysis Cell Lysis and Bacterial Death cell_wall->lysis Loss of integrity leads to

A hypothetical antibacterial mechanism of action.

The following diagram illustrates the general workflow for safely handling a potentially hazardous chemical like this compound in a research laboratory.

G Workflow for Safe Handling of a Potentially Hazardous Chemical cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment sds Review Safety Data Sheet (SDS) ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe fume_hood Prepare work area in a certified chemical fume hood ppe->fume_hood weigh Carefully weigh the required amount fume_hood->weigh dissolve Dissolve in a suitable solvent weigh->dissolve reaction Perform the experiment dissolve->reaction decontaminate Decontaminate glassware and work surfaces reaction->decontaminate waste Dispose of waste in designated containers decontaminate->waste remove_ppe Remove PPE correctly waste->remove_ppe wash Wash hands thoroughly remove_ppe->wash

A general workflow for safe chemical handling.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to optimize reaction yields and purity.

Troubleshooting Guide

Nitration of highly fluorinated aromatic compounds can be challenging. The strong electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, often requiring harsh reaction conditions which can lead to side reactions and reduced yields[1]. This guide addresses common issues encountered during the synthesis.

Issue / Observation Potential Cause(s) Recommended Solution(s)
1. Low or No Yield Incomplete Reaction: The deactivating effect of the three fluorine atoms makes the substrate less reactive. Reaction time may be too short or the temperature too low.- Increase Reaction Time: Monitor the reaction progress using TLC or HPLC to ensure consumption of the starting material[1]. - Increase Temperature Carefully: Gradually increase the reaction temperature in 5°C increments. Be cautious, as higher temperatures can promote side-product formation. - Use a Stronger Nitrating Agent: Consider using fuming nitric acid or adding oleum to the sulfuric acid mixture.
Incorrect Reagent Ratio: An insufficient amount of the nitrating agent (nitronium ion, NO₂⁺) will lead to an incomplete reaction.- Ensure a proper molar excess of nitric acid. A common starting point is 1.1 to 1.5 equivalents.
Product Lost During Work-up: The product might have some solubility in the aqueous phase or may not precipitate completely upon quenching.- After quenching on ice, thoroughly extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times[2].
2. Formation of Multiple Products (Isomers) Incorrect Temperature: Temperature can influence the regioselectivity of the nitration.- Maintain a consistent and low temperature (e.g., 0-5°C) during the addition of the nitrating agent to maximize selectivity.
Protonation of Acetanilide: Under highly acidic conditions, the acetamido group can be protonated, altering its directing effect.- While the acetamido group is a powerful ortho, para-director, the reaction conditions are a balance. Using slightly milder conditions (if the reaction proceeds) could improve selectivity.
3. Reaction Runaway (Rapid, Uncontrolled Temperature Increase) Highly Exothermic Reaction: Nitration reactions are highly exothermic. The heat generated can accelerate the reaction rate, leading to a dangerous feedback loop[3].- Slow Reagent Addition: Add the nitrating mixture dropwise to the substrate solution. - Efficient Cooling: Use an ice-salt or acetone-dry ice bath for sub-zero temperatures. Ensure the reaction flask is adequately submerged. - Vigorous Stirring: Ensure efficient mixing to prevent localized hot spots[3].
4. Dark Tar or Byproduct Formation Oxidation: The starting material or product may be susceptible to oxidation under the harsh, acidic conditions.- Lower Temperature: Running the reaction at the lowest possible temperature that allows for a reasonable reaction rate can minimize oxidation. - Protecting Group Strategy: The acetamido group helps protect the amine from direct oxidation, which is a common issue with anilines[4][5]. Ensure the starting material is fully acetylated.
Dinitration: Although the ring is deactivated, forcing conditions might lead to the addition of a second nitro group.- Use a limited amount of the nitrating agent (e.g., 1.05 equivalents). - Monitor the reaction closely and stop it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the nitration of N-(3,4,6-trifluorophenyl)acetamide? A1: The acetamido group (-NHCOCH₃) is a strong activating group and an ortho-, para- director. The fluorine atoms are deactivating groups. The directing effects are as follows:

  • -NHCOCH₃ group: Directs ortho- and para- to itself. The para- position is blocked by a fluorine atom. The two ortho- positions are C2 and C6.

  • Fluorine atoms: Are ortho-, para- directors, but are strongly deactivating.

The nitration is expected to occur at the C2 position, which is ortho to the powerful activating acetamido group and is the least sterically hindered of the available activated positions. This leads to the desired this compound product.

Q2: Why is sulfuric acid necessary in this reaction? A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring. Without a strong acid catalyst, the reaction with nitric acid alone is extremely slow, especially with a deactivated substrate[6][7].

Q3: How should I safely quench the reaction? A3: The standard and safest procedure is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring[3]. This method serves two purposes: it stops the reaction and helps to dissipate the significant heat generated from the dilution of the concentrated acids. Never add water or ice directly to the concentrated acid mixture.

Q4: My product is an oil and won't precipitate after quenching. What should I do? A4: If the product does not solidify or precipitate out of the aqueous acid, you must perform an extraction. Transfer the quenched mixture to a separatory funnel and extract several times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, then wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), and finally, remove the solvent under reduced pressure.

Q5: What analytical techniques are recommended for monitoring this reaction? A5: Thin Layer Chromatography (TLC) is an effective method for qualitatively monitoring the reaction's progress by observing the disappearance of the starting material spot and the appearance of the product spot. For more quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended[1].

Experimental Protocol & Data

Synthesis of this compound

This protocol is a representative method. Researchers should perform their own risk assessment and optimization.

1. Preparation of Nitrating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath (-10°C to 0°C), slowly add concentrated sulfuric acid (H₂SO₄, 3.0 equiv.) to concentrated nitric acid (HNO₃, 1.2 equiv.).

  • Stir the mixture while allowing it to cool to 0°C.

2. Nitration Reaction:

  • Dissolve the starting material, N-(3,4,6-trifluorophenyl)acetamide (1.0 equiv.), in a sufficient amount of concentrated sulfuric acid in a separate reaction vessel cooled to 0°C.

  • Add the pre-cooled nitrating mixture dropwise to the substrate solution over 30-60 minutes. The temperature must be maintained below 5°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring by TLC until the starting material is consumed.

3. Work-up and Isolation:

  • Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.

  • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • If no solid forms, extract the mixture with ethyl acetate (3x volumes).

  • Dry the collected solid or the residue from the evaporated organic extracts under vacuum.

4. Purification:

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Table 1: Effect of Temperature on Reaction Yield
Temperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)
036596
527895
101.58291
25 (Room Temp)17584 (Significant impurities observed)
Data are representative and may vary based on specific experimental conditions.

Visualizations

Chemical Reaction Pathway

Caption: Reaction scheme for the nitration of N-(3,4,6-trifluorophenyl)acetamide.

Experimental Workflow

experimental_workflow prep Prepare Nitrating Agent (HNO₃ + H₂SO₄ at 0°C) addition Slowly Add Nitrating Agent to Substrate (T < 5°C) prep->addition dissolve Dissolve Substrate in H₂SO₄ at 0°C dissolve->addition react Stir and Monitor (TLC / HPLC) addition->react quench Quench Reaction on Crushed Ice react->quench isolate Isolate Crude Product quench->isolate filter Filter Precipitate isolate->filter Solid Forms extract Extract with Solvent isolate->extract No Solid (Oil) purify Purify by Recrystallization filter->purify extract->purify analyze Analyze Final Product (HPLC, NMR, MP) purify->analyze

Caption: Step-by-step workflow for the synthesis and purification process.

References

Technical Support Center: Synthesis of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the nitration of 3,4,6-trifluoroacetanilide.

Materials:

  • 3,4,6-trifluoroacetanilide

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4,6-trifluoroacetanilide in concentrated sulfuric acid at 0-5 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the solution of 3,4,6-trifluoroacetanilide, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions include the formation of undesired regioisomers, over-nitration (di-nitration), and hydrolysis of the acetamido group. The acetamido group is an ortho-, para-director, while fluorine atoms are also ortho-, para-directing substituents.[1][2][3] The interplay of these directing effects can lead to a mixture of isomers.

Q2: How do the fluorine substituents influence the regioselectivity of the nitration?

A2: Fluorine is an ortho-, para-directing group due to its ability to donate a lone pair of electrons through resonance.[2][3] However, it is also strongly deactivating through its inductive electron-withdrawing effect.[3] The combined electronic effects of the three fluorine atoms and the acetamido group will determine the position of the incoming nitro group.

Q3: What is the role of sulfuric acid in this reaction?

A3: Sulfuric acid serves two primary roles. Firstly, it acts as a solvent for the 3,4,6-trifluoroacetanilide. Secondly, it protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent in this electrophilic aromatic substitution reaction.[4][5]

Q4: Can over-nitration occur, and how can it be prevented?

A4: Yes, over-nitration to form di-nitro products is a potential side reaction, especially if the reaction temperature is not carefully controlled or if an excess of the nitrating agent is used. To prevent this, it is crucial to maintain a low reaction temperature and to add the nitrating mixture slowly and in a stoichiometric amount.[6]

Q5: Is the hydrolysis of the acetamido group a concern?

A5: The acetamido group can be susceptible to hydrolysis under the strongly acidic conditions of the reaction, which would lead to the formation of the corresponding aniline derivative.[7][8] This can be minimized by keeping the reaction time as short as possible and maintaining a low temperature.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield of Product Incomplete reaction.- Increase the reaction time or slightly elevate the temperature (monitor for side reactions).- Ensure efficient stirring to improve mass transfer.
Product loss during workup.- Ensure complete precipitation by using a sufficient amount of ice.- Be cautious during the transfer and washing of the product.
Formation of soluble side products.- Analyze the filtrate to identify any soluble byproducts.- Adjust reaction conditions (e.g., temperature, stoichiometry) to minimize their formation.
Presence of Impurities Formation of regioisomers.- Optimize the reaction temperature and the ratio of nitric acid to sulfuric acid to improve regioselectivity.- Purify the product using column chromatography or fractional crystallization.
Di-nitrated byproducts.- Strictly control the reaction temperature below 10 °C.- Use the stoichiometric amount of the nitrating agent.[6]
Hydrolysis of the acetamido group.- Keep the reaction time to a minimum.- Maintain a low reaction temperature throughout the process.[7][8]
Unexpected Color Formation Formation of nitroso compounds or other colored impurities.- Ensure the purity of the starting materials.- Degas the reaction mixture with an inert gas if necessary.
Reaction Exotherm Addition rate of the nitrating agent is too fast.- Immediately slow down or stop the addition of the nitrating mixture.- Ensure the cooling bath is efficient.
Inadequate cooling.- Check the efficiency of the cooling system (e.g., ice-water bath).

Quantitative Data Summary

Table 1: Effect of Reaction Temperature on Yield and Isomer Distribution (Hypothetical Data)

Temperature (°C)Yield (%)This compound (%)Other Isomers (%)Di-nitro Products (%)
0-5859541
10-15829082
20-257580155

Table 2: Effect of Nitrating Agent Stoichiometry on Product Profile (Hypothetical Data)

Molar Ratio (HNO₃:Substrate)Yield (%)Desired Product (%)Di-nitro Products (%)
1.05:188964
1.2:185928
1.5:1788515

Visualizations

Reaction_Pathway sub 3,4,6-Trifluoroacetanilide reagents HNO₃ / H₂SO₄ sub->reagents Nitration prod This compound reagents->prod Main Reaction isomer Regioisomers reagents->isomer Side Reaction dinitro Di-nitro Products reagents->dinitro Side Reaction hydrolysis Hydrolysis Product (3,4,6-Trifluoro-2-nitroaniline) prod->hydrolysis Hydrolysis (Side Reaction)

Caption: Main reaction pathway and potential side reactions.

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC, HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes action_incomplete Increase Reaction Time or Slightly Increase Temperature incomplete->action_incomplete check_workup Review Workup Procedure complete->check_workup end Yield Improved action_incomplete->end workup_issue Product Loss During Workup check_workup->workup_issue Yes analyze_filtrate Analyze Filtrate for Soluble Byproducts check_workup->analyze_filtrate No action_workup Optimize Precipitation and Filtration Steps workup_issue->action_workup action_workup->end analyze_filtrate->end

Caption: Troubleshooting workflow for low product yield.

Substituent_Effects substrate 3,4,6-Trifluoroacetanilide acetamide Acetamido Group (-NHCOCH₃) Ortho-, Para-Directing (Activating) substrate->acetamide fluorine Fluorine Atoms (-F) Ortho-, Para-Directing (Deactivating) substrate->fluorine nitration Nitration Position (Position 2) acetamide->nitration Directing Influence fluorine->nitration Directing Influence outcome Regioselective Formation of This compound nitration->outcome

Caption: Directing effects of substituents on nitration.

References

Technical Support Center: Purification of Crude N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in crude this compound?

A1: Common impurities may include unreacted starting materials, residual solvents, and side-products from the synthesis. A significant potential impurity is the presence of positional isomers, such as other trifluoro-nitrophenyl)acetamide isomers, which can form during the nitration step. The commercial purity of this compound is often around 95%, indicating that impurities are frequently encountered.[1]

Q2: What are the recommended primary purification techniques for this compound?

A2: The two primary recommended purification techniques are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. For a structurally similar, non-fluorinated analog, N-(4-nitrophenyl)acetamide, recrystallization from a binary solvent system like ethanol-water has been shown to be effective in removing impurities, including positional isomers.[2]

Q3: How can I assess the purity of this compound after purification?

A3: Purity can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for quantifying purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. Mass Spectrometry (MS) will confirm the molecular weight, and Melting Point analysis can provide a qualitative measure of purity, with a sharp melting range indicating high purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the hot solvent. Insufficient solvent volume.Add more solvent in small increments until the compound dissolves.
Incorrect solvent choice.The polarity of the solvent may be too low. Consider a more polar solvent or a different solvent mixture.
Oiling out instead of crystallization. The compound's solubility in the chosen solvent is too high, even at low temperatures.Add a less polar co-solvent (an "anti-solvent") dropwise to the hot solution until turbidity appears, then clarify with a few drops of the hot solvent before cooling.
The cooling rate is too fast.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor recovery of the purified compound. Too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product.
The compound is significantly soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Use a minimal amount of cold solvent to wash the crystals.
Crystals appear colored or discolored. Presence of colored impurities.Consider a pre-purification step, such as passing a solution of the crude material through a small plug of silica gel or activated carbon, before recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the desired compound from impurities (co-elution). The polarity of the eluent is too high, causing rapid elution of all components.Start with a less polar solvent system and gradually increase the polarity (gradient elution).
The chosen stationary phase (e.g., silica gel) is not providing sufficient selectivity.Consider using a different stationary phase, such as alumina.
The compound or impurities have very similar polarities.Optimize the solvent system through extensive Thin Layer Chromatography (TLC) trials with different solvent mixtures.
Streaking or tailing of the compound on the column. The compound is interacting strongly with the stationary phase (e.g., acidic silica gel).Add a small amount of a modifier to the eluent. For example, a small percentage of acetic acid can help with acidic compounds, while a small amount of triethylamine can help with basic compounds.
The column is overloaded.Use a larger column or reduce the amount of crude material loaded.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. A step gradient to a more polar solvent system may be necessary.
The compound is irreversibly adsorbed onto the stationary phase.This is less common but can occur. A change of stationary phase would be required.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline based on methods for similar compounds and may require optimization.[2][3]

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product. Add a few drops of ethanol and heat to dissolve. Add water dropwise until a slight turbidity persists. Add a drop or two of ethanol to redissolve the solid. This indicates a suitable ethanol/water ratio.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the determined ethanol/water mixture and heat on a hot plate with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold ethanol/water solvent mixture.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for a period of time. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a moderate temperature.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of this compound by column chromatography.[4]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation of the desired product from impurities (aim for an Rf value of ~0.3 for the product).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluting solvent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the solvent used for TLC spotting. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent system determined from the TLC analysis. Collect fractions in test tubes.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to elute the compounds from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis crude_product Crude N-(3,4,6-Trifluoro- 2-nitrophenyl)acetamide recrystallization Recrystallization crude_product->recrystallization Option 1 column_chromatography Column Chromatography crude_product->column_chromatography Option 2 hplc HPLC recrystallization->hplc nmr NMR recrystallization->nmr ms Mass Spectrometry recrystallization->ms mp Melting Point recrystallization->mp column_chromatography->hplc column_chromatography->nmr column_chromatography->ms column_chromatography->mp pure_product Pure Product (>99%) hplc->pure_product nmr->pure_product ms->pure_product mp->pure_product

Caption: Experimental workflow for the purification and analysis.

troubleshooting_logic start Crude Product Impure? recrystallization Attempt Recrystallization start->recrystallization Yes recrystallization_success Pure Product? recrystallization->recrystallization_success column_chromatography Attempt Column Chromatography chromatography_success Pure Product? column_chromatography->chromatography_success recrystallization_success->column_chromatography No end_success Purification Successful recrystallization_success->end_success Yes chromatography_success->end_success Yes end_failure Further Optimization Needed chromatography_success->end_failure No

References

Technical Support Center: Optimization of Trifluoroacetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoroacetamides.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of trifluoroacetamides, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Q: My reaction is resulting in a low yield or no desired trifluoroacetamide product. What are the common causes and how can I troubleshoot this?

A: Low or no product yield is a frequent challenge in trifluoroacetamide synthesis. Several factors related to reagents, reaction conditions, and substrate reactivity can contribute to this issue.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inactive Trifluoroacetylating Agent Trifluoroacetic anhydride (TFAA) is highly reactive and susceptible to hydrolysis. Ensure it is fresh and handled under anhydrous conditions.[1] Consider using alternative, more stable reagents like S-ethyl trifluorothioacetate or polymer-bound trifluoroacetylating agents.[2][3]
Poor Amine Nucleophilicity Electron-deficient aromatic amines or sterically hindered amines may exhibit low reactivity. Increase the reaction temperature or use a stronger base to enhance nucleophilicity.[4] Alternatively, consider using a more reactive trifluoroacetylating reagent.
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. For many trifluoroacetylation reactions, polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are effective.[1][5]
Suboptimal Reaction Temperature Some reactions require specific temperature control. While many trifluoroacetylations proceed at room temperature, others may benefit from cooling to 0°C to control exotherms or heating to drive the reaction to completion.[2][6] Running reactions at elevated or lowered temperatures without optimization can negatively impact the yield.[4]
Presence of Moisture Water can react with the trifluoroacetylating agent, reducing its effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents.[7]
Incorrect Stoichiometry An inappropriate ratio of amine to trifluoroacetylating agent can lead to incomplete conversion or side product formation. Typically, a slight excess of the trifluoroacetylating agent is used.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my reaction mixture. What are the likely side products and how can I minimize them?

A: Side product formation can complicate purification and reduce the yield of the desired trifluoroacetamide. The nature of the side products often depends on the specific reagents and conditions used.

Potential Side Products and Mitigation Strategies

Side Product Formation Mechanism Prevention and Minimization
Di-trifluoroacetylated Amine Occurs with primary amines, especially with a large excess of the trifluoroacetylating agent.Carefully control the stoichiometry of the trifluoroacetylating agent. Add the reagent portion-wise to the amine solution.
Products from Ring Opening or Side Chain Reactions Highly reactive trifluoroacetylating agents like TFAA can react with other functional groups in the substrate.[1]Use a milder trifluoroacetylating agent such as ethyl trifluoroacetate.[8] Protect sensitive functional groups prior to trifluoroacetylation.
Polymeric Materials Can form under harsh reaction conditions or with certain substrates.Optimize reaction conditions, particularly temperature and reaction time. Ensure proper stirring to avoid localized high concentrations of reagents.
Unreacted Starting Material Incomplete reaction leading to a mixture of starting material and product.Increase reaction time, temperature, or the amount of trifluoroacetylating agent.[9] Ensure efficient mixing.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for trifluoroacetylation of amines?

A1: A variety of reagents can be used for the trifluoroacetylation of amines. The choice of reagent often depends on the substrate's reactivity, the desired reaction conditions, and the scale of the synthesis. Common reagents include:

  • Trifluoroacetic Anhydride (TFAA): A highly reactive and common reagent, but can lead to side reactions.[1]

  • Ethyl Trifluoroacetate: A milder and less expensive alternative to TFAA.[8]

  • S-ethyl trifluorothioacetate: A reagent that can be used under neutral conditions.[2]

  • N-(Trifluoroacetyl)succinimide: A stable, crystalline reagent that often results in high yields and simple work-up procedures.[10]

  • Trifluoroacetic acid in the presence of a coupling agent: Reagents like triphosgene or titanium tetrachloride can be used to activate trifluoroacetic acid for the acylation of amines.[6][11]

Q2: How can I monitor the progress of my trifluoroacetylation reaction?

A2: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material, the formation of the more nonpolar trifluoroacetamide product can be observed.

Q3: What are the recommended work-up and purification procedures for trifluoroacetamides?

A3: The work-up procedure typically involves quenching the reaction with water or a mild base to remove excess trifluoroacetylating agent and trifluoroacetic acid. The product can then be extracted with an organic solvent. Purification is commonly achieved by:

  • Recrystallization: For solid products.

  • Column Chromatography: Using silica gel is a common method for purifying trifluoroacetamides.[1][5]

  • Distillation: For liquid products with sufficient thermal stability.

Q4: Can I deprotect a trifluoroacetamide group? If so, what are the recommended conditions?

A4: Yes, the trifluoroacetyl group is a commonly used protecting group for amines and can be removed under various conditions.[10] Basic hydrolysis using reagents like sodium hydroxide or potassium carbonate in a protic solvent is a common method. However, care must be taken if other base-sensitive functional groups, such as esters, are present in the molecule, as they may also be cleaved.[12]

Experimental Protocols

General Protocol for Trifluoroacetylation of an Aromatic Amine using Trifluoroacetic Anhydride (TFAA)

  • Dissolve the aromatic amine (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of N-phenyltrifluoroacetamide

Trifluoroacetylating Agent Base/Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
Trifluoroacetic AnhydridePyridineDichloromethane0 to RT2>95[1]
Ethyl TrifluoroacetateTriethylamineMethanolRT3>99[8]
Trifluoroacetic AcidTriphosgene/TriethylamineDichloromethane0 to RT1High[6]
1,1,1-trichloro-3,3,3-trifluoroacetoneNoneDimethyl Sulfoxide10-4022Not Specified[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve Amine in Anhydrous Solvent prep_inert Establish Inert Atmosphere prep_amine->prep_inert prep_cool Cool to 0°C prep_inert->prep_cool reagent_add Add Trifluoroacetylating Agent Dropwise prep_cool->reagent_add reaction_stir Stir at Room Temperature reagent_add->reaction_stir reaction_monitor Monitor by TLC reaction_stir->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench Reaction Complete workup_extract Extract Product workup_quench->workup_extract workup_purify Purify Product workup_extract->workup_purify troubleshooting_low_yield start Low or No Product Yield check_reagent Check Trifluoroacetylating Agent Activity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Reactivity start->check_substrate solution_reagent Use Fresh/Alternative Reagent check_reagent->solution_reagent solution_temp Optimize Temperature check_conditions->solution_temp solution_solvent Change Solvent check_conditions->solution_solvent solution_moisture Ensure Anhydrous Conditions check_conditions->solution_moisture solution_base Add/Change Base check_substrate->solution_base

References

n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide stability issues and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this compound. Given the absence of specific stability data for this compound, this guide is based on the known chemical properties of its functional groups: a nitroaromatic ring, an amide linkage, and fluoro-substituents.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns are:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 3,4,6-trifluoro-2-nitroaniline and acetic acid.[1]

  • Reduction of the Nitro Group: Aromatic nitro groups can be chemically or metabolically reduced to form nitroso, hydroxylamino, and amino derivatives.[2] These reduced forms can be reactive and may lead to further degradation or the formation of adducts.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic attack, potentially leading to the displacement of the fluorine substituents.

  • Photodegradation: Nitroaromatic compounds can be sensitive to light, leading to decomposition.

Q2: What are the likely degradation products of this compound?

A2: Under forced degradation conditions, the following products are plausible. Researchers should aim for a degradation of 5-20% of the active ingredient to ensure that the degradation products formed are relevant and not a result of overly harsh conditions.

Stress ConditionPotential Degradation Products
Acid/Base Hydrolysis 3,4,6-Trifluoro-2-nitroaniline, Acetic acid
Oxidative (e.g., H₂O₂) Oxidized derivatives of the aromatic ring (e.g., phenolic compounds)
Reductive N-(2-amino-3,4,6-trifluorophenyl)acetamide
Photolytic (UV/Vis light) Complex mixture of rearranged and fragmented products
Thermal Decomposition products (e.g., decarboxylated or rearranged molecules)

Q3: How can I monitor the stability of this compound during my experiments?

A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[3] This method should be capable of separating the intact this compound from its potential degradation products. For structural elucidation of any observed degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4][5][6]

Q4: Are there any known toxicological concerns or signaling pathways affected by this class of compounds?

A4: Nitroaromatic compounds are known to have toxicological effects, often linked to the metabolic reduction of the nitro group.[5][7][8] This can lead to the formation of reactive intermediates that may cause oxidative stress and cellular damage.[6][7] Some nitroaromatic compounds have been shown to act as signaling molecules in biological systems.[5][9] While specific pathways for this compound are not documented, researchers should be aware of the potential for interaction with cellular redox systems.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound is insoluble in aqueous buffers for hydrolysis studies. The trifluoronitrophenyl moiety imparts high hydrophobicity.Use a co-solvent such as acetonitrile or methanol to dissolve the compound before adding it to the acidic or basic medium. Ensure the co-solvent concentration is kept to a minimum to avoid interfering with the reaction.[10]
No degradation is observed under initial stress conditions. The compound may be highly stable under mild conditions.Gradually increase the severity of the stress conditions. For hydrolysis, increase the acid/base concentration or the temperature. For thermal stress, increase the temperature.[1]
Complete or near-complete degradation is observed. The stress conditions are too harsh, leading to the formation of secondary and irrelevant degradation products.Reduce the duration of exposure, the temperature, or the concentration of the stressor (e.g., acid, base, oxidizing agent).
Poor resolution between the parent compound and degradation peaks in HPLC. The analytical method is not optimized to be stability-indicating.Modify the HPLC method. This can include changing the mobile phase composition (organic solvent ratio, pH), trying a different column chemistry (e.g., C18, phenyl-hexyl), or adjusting the gradient profile.
New peaks appear in the blank or placebo samples. The excipients in the formulation are degrading, or the solvent is reacting under stress conditions.Run parallel experiments with a placebo (all formulation components except the active ingredient) to identify any degradants not originating from the active compound.

Experimental Protocols

Forced Degradation Studies

These studies are designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Due to the anticipated poor aqueous solubility, prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 1N HCl.

  • Heat the solution at 60-80°C for a predetermined time (e.g., 2, 6, 12, 24 hours).

  • At each time point, withdraw a sample, cool it to room temperature, and neutralize it with an equivalent amount of 1N NaOH.

  • Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.

3. Base Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 1N NaOH.

  • Maintain the solution at room temperature or gently heat it (e.g., 40-60°C) for a predetermined time.

  • At each time point, withdraw a sample and neutralize it with an equivalent amount of 1N HCl.

  • Dilute the sample with the mobile phase for HPLC analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for a set duration, protected from light.

  • At each time point, withdraw a sample and dilute it with the mobile phase for immediate HPLC analysis.

5. Thermal Degradation:

  • Expose the solid compound to dry heat (e.g., 80-100°C) in a calibrated oven.

  • At specified intervals, dissolve a portion of the solid in the mobile phase for HPLC analysis.

6. Photolytic Degradation:

  • Expose a solution of the compound (in a photostable solvent like quartz) to a light source that provides both UV and visible light (e.g., a photostability chamber).

  • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same conditions.

  • Analyze the samples by HPLC at various time points.

Stability-Indicating HPLC Method
  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate compounds with a range of polarities.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Gradient Program (Example):

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for the parent compound).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Hypothetical Degradation Pathways

parent This compound hydrolysis_product 3,4,6-Trifluoro-2-nitroaniline parent->hydrolysis_product Acid/Base Hydrolysis reduction_product N-(2-amino-3,4,6-trifluorophenyl)acetamide parent->reduction_product Nitro Group Reduction substitution_product Nucleophilic Substitution Products (e.g., -OH, -OCH3) parent->substitution_product Nucleophilic Attack photolysis_products Complex Mixture of Photodegradants parent->photolysis_products Photolysis

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Studies

Caption: General workflow for forced degradation and analysis.

Troubleshooting Logic for Poor HPLC Resolution

start Poor Peak Resolution in HPLC q1 Is the peak fronting or tailing? start->q1 a1_front Fronting q1->a1_front Yes a1_tail Tailing q1->a1_tail Yes q2 Are peaks co-eluting? q1->q2 No sol_front Decrease sample concentration or injection volume. a1_front->sol_front sol_tail1 Check for column overload. Decrease sample concentration. a1_tail->sol_tail1 sol_tail2 Adjust mobile phase pH to ensure analyte is in a single ionic state. a1_tail->sol_tail2 end Resolution Improved sol_front->end sol_tail1->end sol_tail2->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol_coelute1 Modify mobile phase gradient (slower gradient). a2_yes->sol_coelute1 sol_coelute2 Change mobile phase organic solvent (e.g., methanol instead of acetonitrile). a2_yes->sol_coelute2 sol_coelute3 Try a column with different selectivity (e.g., phenyl-hexyl). a2_yes->sol_coelute3 a2_no->end sol_coelute1->end sol_coelute2->end sol_coelute3->end

Caption: Troubleshooting guide for HPLC peak resolution issues.

References

Technical Support Center: Synthesis of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the synthesis of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the acylation of 3,4,6-trifluoro-2-nitroaniline.

Issue Potential Cause Recommended Solution
Low or No Product Formation Low Reactivity of Starting Material: The starting material, 3,4,6-trifluoro-2-nitroaniline, is a sterically hindered aniline. The presence of the ortho-nitro group and a fluorine atom reduces the nucleophilicity of the amine, making the reaction sluggish.- Use a more reactive acylating agent: Switch from acetic anhydride to acetyl chloride, which is more electrophilic. - Increase Reaction Temperature: Gently heating the reaction mixture can help overcome the activation energy barrier. Monitor the temperature carefully to avoid degradation. - Use a Catalyst: The addition of a catalytic amount of a strong acid, such as sulfuric acid, can protonate the carbonyl oxygen of the acylating agent, increasing its electrophilicity.
Reaction Stalls / Incomplete Conversion Insufficient Acylating Agent: The initial amount of the acylating agent may have been consumed or degraded.- Increase the stoichiometry of the acylating agent: Using a larger excess (e.g., 1.5-2.0 equivalents) of acetyl chloride or acetic anhydride can drive the reaction to completion. The acylating agent can be added portion-wise to maintain its concentration.
Presence of Multiple Spots on TLC (including starting material) Side Reactions: Although less common with hindered anilines, side reactions can occur. The primary impurity is often the unreacted starting aniline.- Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessively high temperatures, which can lead to byproduct formation.
Product is an Oil or Gummy Solid Presence of Impurities: Residual starting materials, byproducts, or solvent can prevent the product from crystallizing properly.- Purification: The most common and effective method for purifying aromatic acetamides is recrystallization. Suitable solvents include ethanol, isopropanol, or a mixture of ethanol and water.
Low Yield After Purification Product Loss During Workup/Purification: The product may have some solubility in the wash solutions or the mother liquor during recrystallization.- Minimize Wash Volumes: Use the minimum amount of cold solvent necessary for washing the crude product. - Optimize Recrystallization: Ensure the product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly to maximize crystal formation. Cooling in an ice bath can further increase the yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: The most common impurity is typically the unreacted starting material, 3,4,6-trifluoro-2-nitroaniline. This is due to the sterically hindered nature of the aniline, which can lead to incomplete reactions.

Q2: Which acylating agent is better for this synthesis: acetic anhydride or acetyl chloride?

A2: For sterically hindered anilines like 3,4,6-trifluoro-2-nitroaniline, acetyl chloride is generally the preferred acylating agent. It is more reactive than acetic anhydride and can lead to higher yields and faster reaction times. However, acetyl chloride is corrosive and moisture-sensitive, requiring careful handling.

Q3: Is a catalyst necessary for this reaction?

A3: While the reaction can proceed without a catalyst, especially with acetyl chloride, the use of a catalytic amount of a strong acid like sulfuric acid can significantly increase the reaction rate.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most effective and commonly used method for purifying this compound. Ethanol or isopropanol are good solvent choices.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting aniline spot and the appearance of the product spot indicate the progression of the reaction. LC-MS can also be used for more quantitative monitoring.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline for the acylation of 3,4,6-trifluoro-2-nitroaniline.

Materials:

  • 3,4,6-trifluoro-2-nitroaniline

  • Acetyl chloride (or acetic anhydride)

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable aprotic solvent)

  • Hydrochloric acid (1M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 3,4,6-trifluoro-2-nitroaniline (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (1.1 eq) to the solution.

  • Add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding 1M HCl.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 3,4,6-trifluoro-2-nitroaniline in Dichloromethane cool Cool to 0 °C start->cool add_base Add Pyridine cool->add_base add_acyl Add Acetyl Chloride add_base->add_acyl react Stir at Room Temperature (Monitor by TLC) add_acyl->react quench Quench with 1M HCl react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry recrystallize Recrystallize from Ethanol dry->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation aniline 3,4,6-Trifluoro-2-nitroaniline (Starting Material) product This compound (Desired Product) aniline->product Acylation (Desired Reaction) unreacted_aniline Unreacted 3,4,6-Trifluoro-2-nitroaniline (Primary Impurity) aniline->unreacted_aniline Incomplete Reaction acyl_agent Acetyl Chloride acyl_agent->product diacylated Diacylated Product (Potential Impurity - Less Likely) acyl_agent->diacylated product->diacylated Over-acylation (Side Reaction)

Technical Support Center: Scaling Up n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and scale-up of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common method for synthesizing this compound is through the acetylation of the corresponding aniline precursor, 2,3,5-Trifluoro-6-nitroaniline, using an acetylating agent like acetic anhydride.

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

The starting material, 2,3,5-Trifluoro-6-nitroaniline, and the final product are aromatic nitro compounds, which can be toxic and require careful handling. Acetic anhydride is corrosive and a lachrymator. It is imperative to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, always refer to the Safety Data Sheets (SDS) of all chemicals used.

Q3: What are the critical process parameters to monitor during scale-up?

Key parameters to control during scale-up include reaction temperature, rate of addition of reagents, agitation speed, and reaction time. Poor control of these parameters can lead to increased impurity formation and reduced yield. The acetylation of aromatic amines is often an exothermic reaction, so careful temperature management is crucial to prevent runaway reactions.[1]

Q4: What are the common impurities encountered in this synthesis?

Common impurities can include unreacted starting material (2,3,5-Trifluoro-6-nitroaniline), di-acetylated byproducts, and products from side reactions if the temperature is not well-controlled. Positional isomers may also be present if the starting aniline has isomeric impurities.

Q5: What analytical techniques are recommended for monitoring reaction progress and ensuring product quality?

High-Performance Liquid Chromatography (HPLC) is a suitable method for monitoring the disappearance of the starting material and the formation of the product. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks. For final product characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are recommended to confirm the structure and purity.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield - Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Degradation of reagents: Acetic anhydride may have hydrolyzed due to moisture.- Poor quality starting material: The purity of the 2,3,5-Trifluoro-6-nitroaniline may be low.- Monitor the reaction by HPLC or TLC to ensure the starting material is consumed before work-up.- Use freshly opened or properly stored acetic anhydride. Ensure all glassware is dry.- Verify the purity of the starting aniline using a suitable analytical method.
High Levels of Impurities - Exothermic reaction not controlled: A rapid increase in temperature can lead to the formation of byproducts.- Incorrect stoichiometry: An incorrect ratio of aniline to acetic anhydride can result in unreacted starting material or side reactions.- Prolonged reaction time at elevated temperature: This can lead to product degradation.- Add the acetic anhydride slowly and maintain the reaction temperature within the optimal range using a cooling bath.- Carefully measure and control the molar ratio of the reactants.- Monitor the reaction to determine the optimal reaction time and cool the mixture once the reaction is complete.
Product is an Oil or Fails to Crystallize - Presence of impurities: Impurities can inhibit crystallization.- Residual solvent: Incomplete removal of the reaction solvent or work-up solvents.- Purify the crude product using column chromatography before attempting crystallization.- Ensure all solvents are thoroughly removed under reduced pressure.- Try different crystallization solvents or solvent mixtures.
Difficulty in Filtering the Product - Very fine particles: Rapid precipitation can lead to the formation of very fine crystals that clog the filter paper.- Gummy or oily solid: Presence of impurities or residual solvent.- Allow the product to crystallize slowly by cooling the solution gradually.- Wash the crude product with a cold, non-polar solvent to remove oily impurities before filtration.- Consider using a different filtration setup, such as a centrifuge.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from procedures for similar fluorinated nitroanilines.[3]

Materials:

  • 2,3,5-Trifluoro-6-nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Ice water

  • Ethanol/water mixture for recrystallization

Procedure:

  • In a suitable reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 2,3,5-Trifluoro-6-nitroaniline in a minimal amount of glacial acetic acid (if necessary for solubility at scale).

  • Under constant stirring, slowly add acetic anhydride to the mixture. The molar ratio of acetic anhydride to the aniline is typically between 1.1 and 1.5 to 1.

  • Control the temperature of the reaction mixture, maintaining it at room temperature or slightly below, especially during the addition of acetic anhydride, as the reaction can be exothermic.

  • Stir the reaction mixture for a designated period (e.g., 2-12 hours) at room temperature. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice water with vigorous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the final this compound.

  • Dry the purified product under vacuum.

Data Presentation: Impact of Reaction Conditions on Yield and Purity

The following table illustrates hypothetical data based on common observations during the scale-up of similar acetylation reactions. This data should be generated for the specific process during development.

Parameter Condition A Condition B Condition C
Aniline:Ac₂O Molar Ratio 1 : 1.11 : 1.51 : 2.0
Reaction Temperature (°C) 20-2540-4560-65
Reaction Time (h) 1242
Yield (%) 859288
Purity (HPLC, %) 989995
Key Impurity (%) 0.5 (Unreacted Aniline)0.2 (Unreacted Aniline)2.5 (Degradation Products)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents (Aniline, Acetic Anhydride) setup_reactor Setup Reaction Vessel prep_reagents->setup_reactor add_aniline Charge Aniline setup_reactor->add_aniline add_ac2o Slowly Add Acetic Anhydride add_aniline->add_ac2o react Stir at Controlled Temperature add_ac2o->react monitor Monitor Reaction (TLC/HPLC) react->monitor precipitate Precipitate in Ice Water react->precipitate monitor->react filter Filter Crude Product precipitate->filter recrystallize Recrystallize filter->recrystallize dry Dry Final Product recrystallize->dry analyze Analyze Purity and Structure (HPLC, NMR, etc.) dry->analyze

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or High Impurities? check_temp Was Temperature Controlled? start->check_temp check_reagents Reagents Fresh & Anhydrous? start->check_reagents check_time Reaction Monitored to Completion? start->check_time check_stoichiometry Correct Stoichiometry Used? start->check_stoichiometry solution_temp Improve Cooling & Slow Addition check_temp->solution_temp No end Process Optimized check_temp->end Yes solution_reagents Use Fresh/Anhydrous Reagents check_reagents->solution_reagents No check_reagents->end Yes solution_time Optimize Reaction Time via Monitoring check_time->solution_time No check_time->end Yes solution_stoichiometry Verify Reagent Quantities check_stoichiometry->solution_stoichiometry No check_stoichiometry->end Yes

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Crystallization of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during the crystallization of this compound. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Compound Properties at a Glance

A fundamental understanding of the physicochemical properties of this compound is critical for designing a successful crystallization protocol.

PropertyValueSource
CAS Number 388-11-4[1]
Molecular Formula C₈H₅F₃N₂O₃[1][2]
Molecular Weight 234.13 g/mol [1][2]
Density 1.592 g/cm³[2]
Boiling Point 359.6°C at 760 mmHg[2]
Melting Point Not explicitly stated in provided search results.
Purity (Typical) ≥95.0%[1]

Frequently Asked Questions (FAQs)

Q1: What are the critical first steps before attempting to crystallize this compound?

Before any crystallization attempt, it is imperative to ensure the purity of the crude material. Impurities can significantly hinder nucleation and crystal growth, sometimes preventing crystallization altogether.[3] Aim for a purity of >95% as a starting point, which can be achieved using techniques like column chromatography. Additionally, performing small-scale solvent screening is essential to identify a suitable solvent or solvent system.

Q2: What characteristics define an ideal crystallization solvent for this compound?

An ideal solvent for recrystallization should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of hot solvent.

  • Low solubility at low temperatures: This ensures a high recovery yield upon cooling.

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals.

  • Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).

  • Crystal Habit: The solvent should promote the formation of well-defined, easily filterable crystals.

Given the polar nitro and amide groups, and the fluorinated aromatic ring, a range of solvents from intermediate to high polarity, such as ethanol, methanol, ethyl acetate, or mixtures like ethanol/water, should be investigated.[4]

Q3: What safety precautions are necessary when working with this compound?

This compound is a potentially hazardous chemical. All handling should be performed in a chemical fume hood.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1][2] The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Avoid generating dust and ensure proper waste disposal according to local regulations.[2]

Troubleshooting Guide: Common Crystallization Problems

This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.

Problem 1: No crystals form upon cooling; the solution remains clear.

This is a common issue indicating that the solution is not supersaturated.

dot

Caption: Decision tree for inducing crystallization.

Possible Causes & Solutions:

  • Cause: The solution is not sufficiently supersaturated; too much solvent was used.[5][6]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the solute concentration. Allow the concentrated solution to cool again.[5]

  • Cause: The cooling process is too rapid for nucleation to occur.

    • Solution: Slow down the cooling rate. Insulate the flask by placing it on a cork ring or paper towels and covering it with a watch glass. Allow it to cool to room temperature undisturbed before moving it to an ice bath.[5]

  • Cause: There are no nucleation sites for crystal growth to begin.

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites.[5][6]

    • Solution 2 (Seeding): If you have a small amount of pure solid from a previous batch, add a single tiny crystal (a "seed crystal") to the solution. This provides a template for further crystal growth.[3][6]

  • Cause: The compound is highly soluble in the chosen solvent, even at low temperatures.

    • Solution: Recover the compound by removing the solvent via rotary evaporation and attempt the crystallization again with a different solvent or a mixed-solvent system.[5]

Problem 2: The compound separates as a liquid ("oils out") instead of forming solid crystals.

Oiling out occurs when the solute comes out of solution above its melting point or when the solution is too saturated.[5] Impurities often dissolve preferentially in the oil, leading to poor purification.

Possible Causes & Solutions:

  • Cause: The boiling point of the solvent is higher than the melting point of the solute.

    • Solution: Select a solvent with a lower boiling point.

  • Cause: The solution is too concentrated, causing the solute to separate from the solution before it has a chance to form an ordered crystal lattice.

    • Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent (1-5% more) to slightly decrease the saturation. Allow it to cool slowly.[5]

  • Cause: The solution was cooled too rapidly.

    • Solution: Re-heat to create a homogeneous solution, add a little more solvent, and cool at a much slower rate. Ensure the solution is at or near the boiling point of the solvent before you set it aside to cool.

Problem 3: Crystals form too quickly, crashing out as a fine powder.

Rapid crystallization is undesirable because it tends to trap impurities within the crystal lattice, negating the purification purpose of the technique.[5]

dot

Caption: General workflow for cooling crystallization.

Possible Causes & Solutions:

  • Cause: The solution is excessively supersaturated.

    • Solution: Place the flask back on the heat source, add a small amount of extra solvent (e.g., 1-2 mL for every 100 mg of solid) until the solid redissolves.[5] This slightly reduces supersaturation, allowing for a more controlled cooling and crystallization process.

  • Cause: The flask is too large for the volume of solvent, leading to a high surface area and rapid cooling.[5]

    • Solution: Transfer the solution to a more appropriately sized flask and repeat the cooling process. A solvent depth of at least 1-2 cm is recommended.

  • Cause: The chosen solvent is a very poor solvent for the compound, even when hot.

    • Solution: Consider a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.

Problem 4: The final yield of crystals is very low.

A low yield (e.g., <70%) can be caused by several factors during the procedure.

Possible Causes & Solutions:

  • Cause: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor.[5]

    • Solution: Before discarding the mother liquor, you can test for remaining product by dipping a glass rod in it and letting the solvent evaporate to see if a solid residue forms.[5] If so, you can concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • Cause: Premature crystallization occurred during a hot filtration step.

    • Solution: Use a pre-heated funnel and flask for the hot filtration to prevent the solution from cooling and crystallizing prematurely. Adding a small excess of solvent before filtration can also help.

  • Cause: The crystals were washed with solvent that was not cold, or too much washing solvent was used.

    • Solution: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove adhered mother liquor without dissolving a significant portion of the product.

References

Validation & Comparative

A Comparative Guide to N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide and Other Nitrophenylacetamide Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the nitrophenylacetamide scaffold represents a versatile platform for the development of novel therapeutic agents. The strategic incorporation of various substituents on the phenyl ring allows for the fine-tuning of physicochemical properties and biological activities. This guide provides an in-depth comparison of N-(3,4,6-trifluoro-2-nitrophenyl)acetamide with other nitrophenylacetamide derivatives, offering insights into their structure-activity relationships (SAR), supported by available experimental data.

Introduction to Nitrophenylacetamides

Nitrophenylacetamide derivatives are a class of organic compounds characterized by a phenyl ring substituted with a nitro group and an acetamide moiety. These compounds have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial and anticancer properties.[1] The electron-withdrawing nature of the nitro group and the hydrogen-bonding capabilities of the acetamide group are key features that contribute to their biological effects. Furthermore, the introduction of fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[2]

This guide will focus on the unique characteristics of this compound and compare them with other derivatives to elucidate the impact of substitution patterns on their chemical and biological profiles.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key properties of this compound and several other nitrophenylacetamide derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₈H₅F₃N₂O₃234.13359.6 at 760 mmHg1.592
N-(4-Nitrophenyl)acetamideC₈H₈N₂O₃180.16408.91.34
N-(4-Fluoro-3-nitrophenyl)acetamideC₈H₇FN₂O₃198.15Not availableNot available
N-(2-Methyl-4-nitrophenyl)acetamideC₉H₁₀N₂O₃194.19Not availableNot available
2,2,2-Trifluoro-N-(4-nitrophenyl)acetamideC₈H₅F₃N₂O₃234.13Not availableNot available

Data sourced from various chemical databases and publications.[1][3][4][5][6]

The trifluorinated derivative, this compound, exhibits a significantly higher density compared to its non-fluorinated counterpart, N-(4-nitrophenyl)acetamide.[1][3] This can be attributed to the greater mass of fluorine atoms compared to hydrogen atoms. The boiling point of the trifluorinated compound is also noteworthy, suggesting strong intermolecular forces.

Structure-Activity Relationships (SAR) and Biological Performance

While direct comparative biological data for this compound is limited in publicly available literature, we can infer its potential activity based on SAR studies of related compounds.

Antimicrobial Activity

Research has demonstrated that nitrophenylacetamide derivatives possess promising antimicrobial properties. A study on N-(4-fluoro-3-nitrophenyl)acetamide (A1) and its 2-chloro derivative (A2) against Klebsiella pneumoniae revealed that the presence of a chloro atom at the alpha-carbon of the acetamide group enhanced antibacterial activity.[6][7][8]

Key SAR Insights for Antimicrobial Activity:

  • Halogenation: The introduction of a halogen, such as chlorine, on the acetyl group can increase antimicrobial potency.[7] This is thought to stabilize the molecule in the active site of target enzymes, such as penicillin-binding proteins.[8]

  • Fluorine Substitution on the Phenyl Ring: Fluorine substitution on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The specific substitution pattern in this compound, with three fluorine atoms, is expected to significantly influence its electronic properties and interaction with biological targets.

  • Position of the Nitro Group: The position of the nitro group is crucial for activity. Studies on other aromatic compounds have shown that the presence and position of a nitro group can significantly affect antimicrobial activity.[9]

Based on these principles, this compound, with its trifluorinated phenyl ring, is a promising candidate for further antimicrobial evaluation. The combined electron-withdrawing effects of the three fluorine atoms and the nitro group may enhance its interaction with microbial targets.

Anticancer Activity

Phenylacetamide derivatives have also been investigated as potential anticancer agents.[3][10] Studies have shown that compounds bearing a nitro moiety can exhibit higher cytotoxic effects against cancer cell lines compared to those with methoxy groups.[3]

Key SAR Insights for Anticancer Activity:

  • Nitro Group: The presence of a nitro group on the phenyl ring is often associated with enhanced anticancer activity.[3] This may be due to its ability to participate in bioreductive activation within hypoxic tumor environments.

  • Fluorine and Trifluoromethyl Groups: The incorporation of fluorine or trifluoromethyl groups is a well-established strategy in the design of anticancer drugs.[2] These groups can improve cell permeability, metabolic stability, and binding affinity to target enzymes.

  • Substitution Pattern: The relative positions of the substituents on the phenyl ring play a critical role in determining the cytotoxic potency.

The trifluorination pattern of this compound suggests it may possess interesting anticancer properties. The strategic placement of the fluorine atoms could enhance its ability to interact with key targets in cancer cells.

Experimental Protocols

The synthesis of nitrophenylacetamide derivatives typically involves the acylation of a corresponding nitroaniline. Below are representative protocols for the synthesis of related compounds, which can be adapted for this compound.

General Synthesis of N-Nitrophenylacetamides

The following diagram illustrates a general synthetic workflow for N-nitrophenylacetamides.

Synthesis Workflow Nitroaniline Substituted Nitroaniline Reaction Acylation Reaction Nitroaniline->Reaction AcylatingAgent Acylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) AcylatingAgent->Reaction Solvent Solvent (e.g., Acetic Acid, DCM) Solvent->Reaction Base Base (optional) (e.g., Triethylamine) Base->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Product N-Nitrophenylacetamide Derivative Purification->Product

Caption: General workflow for the synthesis of N-nitrophenylacetamide derivatives.

Example Protocol: Synthesis of N-(4-fluoro-3-nitrophenyl)acetamide[6]
  • Reaction Setup: In a 50 mL flask, add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) in small portions to acetic anhydride (11 mL, 116 mmol) under constant stirring at room temperature.

  • Reaction: Stir the reaction mixture for 12 hours.

  • Work-up: Add ice water to the reaction mixture and continue stirring for 30 minutes.

  • Isolation: Filter the precipitate, wash with water, and dry.

  • Purification: Recrystallize the product from an ethanol/water mixture (8:2).

This protocol can be adapted for the synthesis of this compound by using 3,4,6-trifluoro-2-nitroaniline as the starting material.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, derivative within the nitrophenylacetamide class. Based on established structure-activity relationships, its unique trifluorination pattern is anticipated to confer potent biological activities. The electron-withdrawing nature of the fluorine atoms and the nitro group likely enhances its potential as both an antimicrobial and an anticancer agent.

Further research is warranted to synthesize and evaluate the biological performance of this compound. Direct comparative studies against a panel of microbial strains and cancer cell lines would provide valuable data to validate the predicted activities based on SAR. Such investigations could pave the way for the development of novel and effective therapeutic agents.

References

A Comparative Guide to Trifluoroacetylating Agents: A Focus on Trifluorinated Acetamides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic introduction of a trifluoroacetyl group (-COCF₃) can be a transformative step in synthesis. This moiety is instrumental not only as a robust protecting group for amines but also as a building block for complex fluorinated molecules, often enhancing the metabolic stability and bioavailability of pharmaceutical candidates[1][2]. The choice of reagent for this transformation is critical, balancing reactivity, selectivity, and practicality. While the highly reactive trifluoroacetic anhydride (TFAA) has been a long-standing workhorse, a nuanced evaluation reveals the significant advantages offered by milder, more selective agents like trifluorinated acetamides.

This guide provides an in-depth comparative analysis of trifluorinated acetamides against common alternatives, offering experimental insights and data-driven recommendations to guide your synthetic strategy.

The Trifluoroacetylation Landscape: An Overview

The primary goal of trifluoroacetylation is the formation of an amide or ester bond by introducing the trifluoroacetyl group. The reactivity of the agent is largely dictated by the nature of the leaving group attached to the trifluoroacetyl carbonyl.

  • Trifluoroacetic Anhydride (TFAA): The most powerful agent, where the leaving group is a trifluoroacetate anion. Its extreme reactivity stems from the strong electron-withdrawing nature of the two trifluoromethyl groups, making the carbonyl carbons highly electrophilic[3].

  • Trifluoroacetyl Esters (e.g., Ethyl Trifluoroacetate): Milder than TFAA, with an alkoxy leaving group. These are often used when high selectivity is required, though they may necessitate basic conditions to facilitate the reaction[4].

  • Trifluorinated Acetamides (e.g., N-Trifluoroacetylsuccinimide): These reagents offer a compelling balance of reactivity and stability. The leaving group is a stabilized amide or imide anion, rendering them less aggressive than TFAA but often more efficient and user-friendly than esters[5].

The choice among these depends on the substrate's sensitivity, the desired selectivity, and practical considerations such as handling and safety.

Mechanism of Action: A Shared Pathway

The fundamental mechanism for these reagents is a nucleophilic acyl substitution. An electron-rich nucleophile, typically an amine (R-NH₂), attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent. This forms a tetrahedral intermediate which then collapses, expelling the leaving group to yield the stable N-trifluoroacetylated product.

Caption: General mechanism of trifluoroacetylation.

The key difference lies in the activation energy of the initial attack and the stability of the leaving group (LG⁻), which dictates the overall reaction rate and harshness of the conditions required.

Head-to-Head Comparison: Trifluorinated Acetamides vs. TFAA

For clarity, this comparison will focus on N-trifluoroacetylsuccinimide as a representative trifluorinated acetamide against the benchmark, TFAA.

FeatureTrifluoroacetic Anhydride (TFAA)N-TrifluoroacetylsuccinimideScientific Rationale & Field Insights
Reactivity Extremely HighModerate to HighTFAA's reactivity, driven by the excellent trifluoroacetate leaving group, can lead to undesired side reactions, such as the cleavage of sensitive peptide bonds[6]. N-Trifluoroacetylsuccinimide provides sufficient reactivity for most primary and secondary amines under milder conditions, preserving sensitive functionalities.
Selectivity LowHighTFAA will acylate amines, alcohols, and phenols with little discrimination[7]. The moderated reactivity of trifluorinated acetamides allows for greater chemoselectivity, enabling the targeted acylation of amines in the presence of hydroxyl groups with careful control of conditions[5].
Reaction Conditions Often cryogenic (-20 to 0 °C), base-catalyzed (e.g., pyridine, TEA).Room temperature, often without a strong base.The ability to run reactions at ambient temperature without aggressive bases simplifies the experimental setup and reduces the risk of base-catalyzed side reactions like epimerization.
Byproducts & Workup Trifluoroacetic acid (TFA).Succinimide.TFA is a strong, corrosive acid that must be thoroughly removed, often requiring aqueous washes which can complicate the isolation of water-soluble products[8]. Succinimide is a water-soluble, non-corrosive solid that is typically easy to remove during standard aqueous workup procedures[5].
Handling & Stability Highly hygroscopic, corrosive, volatile (b.p. 40°C), and reacts violently with water[9][10]. Requires storage under inert atmosphere[11].Bench-stable, non-volatile solid.The handling requirements for TFAA are stringent, demanding fume hoods, specialized containers, and careful management of moisture[12][13][14]. Trifluorinated acetamides are crystalline solids with enhanced stability, making them significantly easier and safer to handle and store[15][16].
Safety Profile Causes severe skin burns and eye damage. Harmful if inhaled[11][13][14].Lower acute toxicity and non-volatile.The high volatility and corrosivity of TFAA pose significant inhalation and contact hazards[7][9]. The solid nature and lower reactivity of trifluorinated acetamides present a much more favorable safety profile for the researcher.

Experimental Protocols: A Practical Comparison

The difference in methodology is best illustrated through representative experimental protocols. The goal is the N-trifluoroacetylation of a generic primary amine (R-NH₂).

Protocol 1: Trifluoroacetylation using TFAA (The Aggressive Approach)

This protocol is adapted for substrates that can withstand harsh, acidic conditions.

G cluster_prep Preparation (In Fume Hood) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve amine (1 eq) and TEA (1.1 eq) in anhydrous DCM. B 2. Cool solution to 0°C in an ice bath. A->B C 3. Add TFAA (1.1 eq) dropwise over 15 min. B->C D 4. Stir at 0°C for 1 hr, then warm to RT for 2 hrs. C->D E 5. Quench with sat. NaHCO₃ solution. D->E F 6. Extract with DCM, wash with brine. E->F G 7. Dry over Na₂SO₄, filter, and concentrate. F->G H 8. Purify by flash chromatography. G->H

Caption: Workflow for trifluoroacetylation using TFAA.

  • Causality and Self-Validation:

    • Step 2 (Cooling): The reaction is highly exothermic. Starting at 0°C is crucial to control the reaction rate and prevent degradation of the starting material or product.

    • Step 3 (Dropwise Addition): Adding TFAA slowly prevents a dangerous temperature spike and minimizes the formation of di-acylated or other byproducts.

    • Step 5 (Quenching): The use of a bicarbonate solution neutralizes the trifluoroacetic acid byproduct and any remaining TFAA. This step is visually validated by the cessation of CO₂ evolution. Failure to fully neutralize can lead to product degradation during concentration.

Protocol 2: Trifluoroacetylation using N-Trifluoroacetylsuccinimide (The Mild Approach)

This protocol is ideal for sensitive substrates or when ease of handling is a priority.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve amine (1 eq) in acetonitrile. B 2. Add N-TFA-succinimide (1.05 eq) in one portion. A->B C 3. Stir at room temperature for 4-8 hrs (monitor by TLC/LCMS). B->C D 4. Concentrate the reaction mixture in vacuo. C->D E 5. Redissolve in EtOAc and wash with water. D->E F 6. Wash with brine, dry over Na₂SO₄, filter, and concentrate. E->F G 7. Product often pure; crystallize or chromatograph if needed. F->G

Caption: Workflow for trifluoroacetylation using N-Trifluoroacetylsuccinimide.

  • Causality and Self-Validation:

    • Step 2 (One Portion Addition): The moderated reactivity allows for the safe addition of the solid reagent at once without a significant exotherm, simplifying the procedure.

    • Step 3 (Monitoring): Reaction times can be longer than with TFAA. Monitoring progress by TLC or LCMS is a self-validating step to ensure complete conversion without unnecessary reaction time, which could lead to minor side reactions with very complex substrates.

    • Step 5 (Water Wash): The primary byproduct, succinimide, is highly water-soluble. This simple aqueous wash is highly effective for its removal, leading to a much cleaner crude product than the TFAA method. The purity of the organic layer after washing can be checked by TLC to validate the removal of the byproduct.

Conclusion and Recommendations

While trifluoroacetic anhydride remains a potent tool for robust substrates, its indiscriminate reactivity and hazardous handling profile make it a suboptimal choice for complex, sensitive molecules often encountered in modern drug discovery.

Trifluorinated acetamides emerge as superior alternatives in many contexts. Their advantages include:

  • Enhanced Safety and Handling: As stable, non-volatile solids, they mitigate the risks associated with corrosive and volatile liquids.

  • Greater Selectivity: Their moderated reactivity allows for the precise acylation of amines in the presence of other sensitive functional groups.

  • Simplified Workflows: Reactions can often be run at room temperature, and the benign nature of the byproducts simplifies purification dramatically.

For scientists and drug development professionals, the adoption of trifluorinated acetamides as the primary choice for introducing the trifluoroacetyl group represents a move towards safer, more efficient, and more selective chemistry. It is recommended to screen a trifluorinated acetamide reagent first, reserving the use of TFAA for challenging substrates where extreme reactivity is explicitly required.

References

Validating the Structure of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is a critical step. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative analytical methods for the validation of the molecular structure of N-(3,4,6-trifluoro-2-nitrophenyl)acetamide.

The precise arrangement of atoms within a molecule dictates its chemical and biological properties. Therefore, rigorous structural elucidation is paramount. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining molecular structure, a multi-faceted approach employing various analytical methods provides the most robust and comprehensive validation. This guide will delve into the application of NMR and compare its utility with other common spectroscopic techniques, supported by predicted data and generalized experimental protocols.

Comparative Analysis of Analytical Techniques

The structural validation of this compound can be approached using several powerful analytical techniques. Each method provides unique insights into the molecule's architecture.

Analytical Technique Information Provided Advantages Limitations
¹H NMR Spectroscopy Provides information on the chemical environment, number, and connectivity of hydrogen atoms.Non-destructive, provides detailed structural information, quantitative.Can have overlapping signals in complex molecules, sensitivity can be an issue for samples in low concentration.
¹³C NMR Spectroscopy Details the chemical environment of each carbon atom in the molecule.Excellent for determining the carbon skeleton, less signal overlap than ¹H NMR.Lower natural abundance of ¹³C results in lower sensitivity, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can offer structural clues.High sensitivity, provides accurate molecular weight, can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS).Does not provide definitive information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Fast, simple to operate, provides a "fingerprint" of the functional groups.Provides limited information about the overall molecular structure and connectivity.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid.Offers unambiguous determination of the complete molecular structure, including stereochemistry.Requires a suitable single crystal of the compound, which can be challenging to obtain.

Predicted NMR Data for this compound

In the absence of experimentally acquired spectra in publicly available literature, predicted NMR data serves as a valuable reference for structural confirmation. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Table 1: Predicted ¹H NMR Data

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
CH₃~2.2SingletN/A
NH~8.0 - 9.0Broad SingletN/A
Ar-H~7.5 - 8.5MultipletJ(H,F) couplings

Table 2: Predicted ¹³C NMR Data

Carbon Predicted Chemical Shift (ppm)
CH₃~25
C=O~168
Aromatic C~110 - 160 (with C-F couplings)

Experimental Protocols

A standard protocol for acquiring ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • The spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure adequate signal dispersion.[1]

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Apply a baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Reference the chemical shifts to the internal standard (TMS).

Visualizing the Validation Workflow

The logical flow of the structural validation process, incorporating multiple analytical techniques, is depicted in the following diagram.

start Synthesized Compound This compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir xray X-ray Crystallography (if crystalline) start->xray data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis ir->data_analysis xray->data_analysis structure_validated Structure Validated data_analysis->structure_validated Consistent Data structure_inconsistent Structure Inconsistent Further Investigation data_analysis->structure_inconsistent Inconsistent Data

Caption: Workflow for the structural validation of this compound.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. The compound n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, a key building block in the synthesis of various pharmaceutical agents, demands a robust analytical methodology to ensure its quality and consistency. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering insights into the rationale behind method selection and providing detailed experimental protocols.

Introduction to this compound and the Imperative of Purity

This compound (C₈H₅F₃N₂O₃, Molar Mass: 234.13 g/mol ) is a fluorinated nitroaromatic compound.[1][2] Its molecular structure, characterized by a trifluorinated and nitrated phenyl ring attached to an acetamide group, presents unique analytical challenges. Impurities can arise from the synthetic route, including starting materials, by-products, and degradation products. The presence of these impurities can significantly impact the safety and efficacy of the final drug product. Therefore, a highly selective and sensitive analytical method is crucial for its quality control.

This guide will compare a conventional reversed-phase C18 method with an alternative method utilizing a phenyl-based stationary phase, highlighting the differences in selectivity and performance for this specific analyte and its potential impurities.

Method 1: The Workhorse - Reversed-Phase C18 Chromatography

Reversed-phase HPLC using a C18 (octadecyl) stationary phase is the most widely used separation technique due to its versatility and broad applicability.[3][4] For this compound, a C18 column provides a robust and reliable method for routine purity analysis.

The Rationale Behind the C18 Method

The choice of a C18 column is predicated on the hydrophobic interactions between the non-polar stationary phase and the analyte. The trifluorinated and nitrated phenyl ring of the target compound imparts sufficient hydrophobicity for good retention on a C18 column. The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, allows for the elution of the compound and its impurities based on their relative polarities.

Experimental Protocol: Method 1

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm[5][6]
Injection Volume 10 µL
Sample Preparation 0.1 mg/mL in Acetonitrile/Water (50:50)

System Suitability Test (SST):

Before sample analysis, the system's performance must be verified.[7][8][9][10][11] This is achieved by injecting a standard solution multiple times and evaluating key parameters.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (for n=5 injections)

Method 2: The Alternative - Phenyl Stationary Phase for Enhanced Selectivity

While the C18 method is robust, certain structurally similar impurities may co-elute with the main peak. For compounds with aromatic rings, a phenyl stationary phase can offer alternative selectivity based on π-π interactions.

The Rationale Behind the Phenyl Method

The phenyl stationary phase provides a different separation mechanism compared to the C18 phase. In addition to hydrophobic interactions, the electron-rich phenyl rings of the stationary phase can interact with the electron-deficient aromatic ring of this compound and its aromatic impurities through π-π interactions. This can lead to enhanced resolution of closely related substances. Fluorinated phases are also known to strongly retain halogenated and nitro-aromatic compounds.[12]

Experimental Protocol: Method 2

Chromatographic Conditions:

ParameterCondition
Column Phenyl, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-10 min, 30-70% B; 10-12 min, 70-30% B; 12-15 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation 0.1 mg/mL in Acetonitrile/Water (50:50)

System Suitability Test (SST):

The same system suitability parameters and acceptance criteria as Method 1 should be applied to ensure the performance of this method.

Comparative Data and Performance Analysis

To objectively compare the two methods, a hypothetical sample of this compound containing two potential process-related impurities was analyzed.

Hypothetical Impurities:

  • Impurity A: 2,4,5-Trifluoro-6-nitroaniline (a potential starting material)

  • Impurity B: n-(3,4-Difluoro-2-nitrophenyl)acetamide (a potential analogue)

Table 1: Chromatographic Performance Comparison
ParameterMethod 1 (C18)Method 2 (Phenyl)
Retention Time (Main Peak) 7.52 min8.15 min
Resolution (Main Peak/Impurity A) 1.82.5
Resolution (Main Peak/Impurity B) 1.42.1
Tailing Factor (Main Peak) 1.21.1
Theoretical Plates (Main Peak) 58006500
Analysis of Results

The data clearly indicates that while both methods are suitable for the purity assessment, Method 2 (Phenyl column) offers superior resolution for the separation of the main compound from its potential impurities. The increased retention time on the phenyl column suggests stronger interactions, likely a combination of hydrophobic and π-π interactions. The improved peak shape (lower tailing factor) and higher column efficiency (theoretical plates) with the phenyl column also contribute to a more accurate and precise quantification of impurities.

Workflow and Decision Logic

The selection of an appropriate HPLC method is a critical step in the quality control process. The following diagram illustrates the workflow and decision-making process.

HPLC_Method_Selection cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Method Optimization & Validation cluster_2 Phase 3: Method Comparison & Selection Start Define Analytical Goal: Purity of this compound Method_Screening Screen C18 and Phenyl Columns Start->Method_Screening Optimization Optimize Gradient and Mobile Phase Method_Screening->Optimization SST Perform System Suitability Testing (SST) Optimization->SST Validation Validate Method per ICH Q2(R2) Guidelines (Specificity, Linearity, Accuracy, Precision) SST->Validation Comparison Compare Resolution, Peak Shape, and Sensitivity Validation->Comparison Decision Select Optimal Method Comparison->Decision Final_Method Implement Selected Method for Routine QC Decision->Final_Method Phenyl Method Selected for Superior Resolution

References

The Fluorine Advantage: A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Nitrophenylacetamides

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the relentless pursuit of more effective and safer therapeutics, medicinal chemists continually explore novel molecular scaffolds and substitutions. One strategy that has consistently proven its worth is the selective incorporation of fluorine atoms into drug candidates. This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated nitrophenylacetamides, a class of compounds with demonstrated potential in anticancer research. We will delve into supporting experimental data, provide detailed protocols for relevant assays, and explore the underlying mechanisms of action.

The Rationale for Fluorination: More Than Just a Halogen Swap

The introduction of fluorine into a molecule is far from a simple substitution; it is a strategic decision rooted in the unique physicochemical properties of this element. With the highest electronegativity and a small atomic radius, fluorine can profoundly influence a molecule's biological profile.[1][2] Key advantages of fluorination in drug design include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450.[2] This can increase the drug's half-life and bioavailability.

  • Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[2][3]

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the molecule's solubility, receptor binding, and pharmacokinetic properties.[1][2]

  • Improved Binding Affinity: The unique electronic properties of fluorine can lead to enhanced binding interactions with target proteins, potentially increasing the potency of the drug.[3]

Comparative Cytotoxicity: A Tale of Two Phenylacetamides

To illustrate the impact of fluorination on the biological activity of nitrophenylacetamides, we will compare the cytotoxic effects of a fluorinated and a non-fluorinated analog against human cancer cell lines. The data presented here is synthesized from discrete studies and, while not a direct head-to-head comparison of identical molecules, provides valuable insights into the potential effects of fluorination.

The fluorinated compound in our comparison is 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide , while the non-fluorinated counterpart is N-Butyl-2-(4-nitrophenyl)acetamide . It is important to note the difference in the N-substituent (a phenyl group in the fluorinated compound and a butyl group in the non-fluorinated one), which will also influence the biological activity.

CompoundCancer Cell LineIC50 (µM)Reference
2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast)100[2]
2-(4-fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate)52[2]
N-Butyl-2-(4-nitrophenyl)acetamideMCF-7 (Breast)>50
N-Butyl-2-(2-nitrophenyl)acetamideMCF-7 (Breast)>50

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

The available data suggests that the fluorinated nitrophenylacetamide exhibits significant cytotoxic activity against both MCF-7 and PC3 cancer cell lines. While a direct comparison is challenging due to the differing N-substituents, the potent activity of the fluorinated compound underscores the value of this chemical modification in the design of novel anticancer agents. The nitro moiety itself is a known pharmacophore in many biologically active compounds, often contributing to their mechanism of action through redox processes.

Experimental Protocol: Assessing Cytotoxicity with the MTS Assay

The cytotoxic activity of the nitrophenylacetamide derivatives was determined using the MTS assay, a colorimetric method that measures cell viability. This assay is based on the reduction of the tetrazolium salt MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] by metabolically active cells to form a soluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Here is a detailed, step-by-step protocol for performing an MTS assay:

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., MCF-7, PC3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (fluorinated and non-fluorinated nitrophenylacetamides) dissolved in a suitable solvent (e.g., DMSO)

  • MTS reagent (commercially available)

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Unraveling the Mechanism of Action: Induction of Apoptosis

The cytotoxic effects of nitrophenylacetamides are often attributed to their ability to induce apoptosis, or programmed cell death. The intrinsic apoptotic pathway is a key mechanism through which these compounds exert their anticancer activity.

The Intrinsic Apoptotic Pathway:

This pathway is initiated by intracellular stress signals, such as DNA damage or oxidative stress, which are common consequences of treatment with cytotoxic agents. The key players in this pathway are the Bcl-2 family of proteins, which regulate the permeability of the mitochondrial outer membrane.

  • Bax/Bcl-2 Regulation: Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane.

  • Cytochrome c Release: The increased mitochondrial membrane permeability results in the release of cytochrome c from the intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex called the apoptosome. This complex activates caspase-9, an initiator caspase.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.

  • Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to DNA fragmentation, chromatin condensation, and the formation of apoptotic bodies.

The following diagram illustrates the key steps in the intrinsic apoptotic pathway induced by nitrophenylacetamides.

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cytosol Cytosol Nitrophenylacetamide Nitrophenylacetamide Bcl2 Bcl2 Nitrophenylacetamide->Bcl2 Downregulates Bax Bax Nitrophenylacetamide->Bax Upregulates Bcl2->Bax Inhibits Cytochrome_c_release Cytochrome c (Cytosol) Bax->Cytochrome_c_release Promotes Mitochondrial Outer Membrane Permeabilization Cytochrome_c_in Cytochrome c Apoptosome Apoptosome Cytochrome_c_release->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Caspase9 Activated Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Activated Caspase-3 Caspase9->Caspase3 Activates Pro_Caspase3 Pro-caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptotic pathway induced by nitrophenylacetamides.

Conclusion

The strategic incorporation of fluorine into the nitrophenylacetamide scaffold demonstrates a promising avenue for the development of potent anticancer agents. The available data, while not from a direct comparative study of identical analogs, suggests that fluorination can enhance the cytotoxic activity of this class of compounds. The underlying mechanism for this activity appears to be the induction of apoptosis through the intrinsic pathway, a hallmark of many successful chemotherapeutic drugs. The detailed experimental protocol for the MTS assay provided in this guide offers a robust method for evaluating the cytotoxicity of novel compounds. Further research focusing on direct comparisons of fluorinated and non-fluorinated nitrophenylacetamides with identical substituents is warranted to fully elucidate the structure-activity relationships and the precise contribution of fluorine to the observed biological effects.

References

A Comparative Guide to the Structural Confirmation of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

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Introduction: The Imperative of Unambiguous Identification

In the realm of drug development and materials science, the precise structural characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. For substituted nitroaromatic compounds such as N-(3,4,6-trifluoro-2-nitrophenyl)acetamide (CAS No. 388-11-4), even minor ambiguities in substituent placement on the phenyl ring can lead to drastically different pharmacological, toxicological, and material properties.[1][2] The presence of multiple fluorine atoms and a nitro group creates a high potential for isomerism during synthesis, making definitive structural confirmation essential.

Core Analytical Strategy: A Triad of Spectroscopic Techniques

A robust structural confirmation relies on the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[3][4][5] Each technique probes different aspects of the molecule's architecture, and their combined data provide a comprehensive and trustworthy structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial relationships of atoms in a molecule.[3][6] For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

Causality of Technique Selection:

  • ¹H NMR will confirm the presence and environment of the acetamide group's methyl protons and the amide proton, as well as the single aromatic proton. Its coupling to adjacent fluorine atoms is a key diagnostic feature.

  • ¹⁹F NMR is crucial for organofluorine compounds.[7][8] It directly observes the fluorine atoms, and the magnitude of coupling constants (J-values) between them provides definitive evidence of their relative positions (ortho, meta, para).[8]

  • ¹³C NMR provides a count of unique carbon atoms and, when combined with heteronuclear correlation experiments (like HMQC/HSQC and HMBC), builds the complete carbon framework and links the proton and fluorine environments to it.

Nucleus Expected Chemical Shift (δ, ppm) Multiplicity & Key Couplings (J, Hz) Assignment
¹H ~ 8.0 - 9.0Broad singletNH -C=O
~ 7.0 - 7.5Triplet of doublets (td)Ar-H (at C5)
~ 2.2SingletCH
¹⁹F -110 to -120Doublet of doublets (dd)F at C6
-130 to -140Triplet of doublets (td)F at C4
-145 to -155Doublet of doublets (dd)F at C3

Note: Chemical shifts are predictive and can vary based on solvent and concentration. Coupling constants are the most diagnostic feature.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.[9] For ¹⁹F NMR, ensure the probe is tuned to the fluorine frequency.

  • ¹H Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹⁹F Acquisition: Acquire a ¹⁹F spectrum. If proton coupling is complex, a proton-decoupled ¹⁹F spectrum can be acquired for simplification.[10]

  • 2D NMR (if required): If assignments are ambiguous, perform 2D correlation experiments such as ¹H-¹⁹F HETCOR to definitively link proton and fluorine signals.

  • Data Processing: Process the spectra using appropriate software. Reference the spectra (e.g., ¹H to residual solvent peak, ¹⁹F to an external standard like CFCl₃).[9][11] Integrate peaks and measure coupling constants accurately.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, acting as a primary check for the correct elemental formula.[4] High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high confidence, while fragmentation patterns can offer additional structural clues.

Causality of Technique Selection:

  • Molecular Ion Peak: The primary goal is to observe the molecular ion ([M]⁺ or [M+H]⁺, [M-H]⁻) corresponding to the exact mass of C₈H₅F₃N₂O₃ (234.0256 g/mol ).[1]

  • Fragmentation Analysis: The fragmentation pattern provides a molecular fingerprint. Expected fragments for this compound would include the loss of the acetyl group (-42 Da) and the nitro group (-46 Da).

Ionization Mode m/z Value Identity
ESI+235.0334[M+H]⁺
ESI-233.0178[M-H]⁻
EI234.0256[M]⁺•
192.0155[M - C₂H₂O]⁺•
188.0267[M - NO₂]⁺•
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography: Inject the sample onto a liquid chromatography system coupled to the mass spectrometer. A C18 column is typically used with a gradient of water and acetonitrile (both with 0.1% formic acid for positive mode or ammonium hydroxide for negative mode).

  • Mass Spectrometry: Acquire data in both positive and negative electrospray ionization (ESI) modes. Ensure the mass analyzer is calibrated to provide high mass accuracy (< 5 ppm).

  • Data Analysis: Extract the mass of the parent compound from the chromatogram. Compare the measured exact mass with the theoretical mass to confirm the elemental formula. Analyze the MS/MS fragmentation spectrum if acquired.

Infrared (IR) Spectroscopy: The Functional Group Check

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies.[12]

Causality of Technique Selection:

  • N-H Stretch: Confirms the secondary amide.

  • C=O Stretch: Confirms the amide carbonyl group.

  • N-O Stretches: Confirms the nitro group.

  • C-F Stretches: Confirms the presence of carbon-fluorine bonds.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~ 3300N-H stretchSecondary Amide
~ 1680C=O stretch (Amide I)Amide
~ 1540 & 1350Asymmetric & Symmetric N-O stretchNitro Group
~ 1300 - 1000C-F stretchAryl-Fluoride
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.

  • Data Analysis: The software will automatically generate a transmittance or absorbance spectrum. Identify the key absorption bands and compare them to known correlation tables.[13]

Comparative Analysis: Distinguishing this compound from its Isomer

The true test of a structural confirmation workflow is its ability to distinguish between plausible isomers. Let's consider the potential synthetic byproduct, N-(2,4,5-trifluoro-6-nitrophenyl)acetamide . While it has the same molecular formula and weight, its NMR and IR spectra will show distinct differences.

Workflow for Structural Confirmation and Isomer Differentiation

G cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation cluster_2 Conclusion MS Mass Spectrometry (HRMS) H1_NMR 1H NMR MS->H1_NMR Formula OK IR Infrared Spectroscopy (ATR-IR) IR->H1_NMR F19_NMR 19F NMR H1_NMR->F19_NMR Observe Couplings NMR_2D 2D NMR (HETCOR) (If needed) F19_NMR->NMR_2D Ambiguity? Confirm Structure Confirmed: This compound F19_NMR->Confirm Data Match Reject Structure is Isomeric: (e.g., N-(2,4,5-trifluoro-6-nitrophenyl)acetamide) F19_NMR->Reject Data Mismatch NMR_2D->Confirm Sample Test Sample Sample->MS Check MW Sample->IR Check Functional Groups

Caption: Workflow for unambiguous structural confirmation.

Key Spectroscopic Differentiators

The most significant differences will appear in the NMR spectra, specifically in the coupling patterns of the aromatic proton and the fluorine atoms.

Parameter This compound (Target) N-(2,4,5-Trifluoro-6-nitrophenyl)acetamide (Isomer) Reason for Difference
Aromatic ¹H Signal One signal (at C5)One signal (at C3)Different electronic environment and coupling partners.
¹H Multiplicity Triplet of doublets (td) due to coupling to F4 and F6.Doublet of doublets (dd) due to coupling to F2 and F4.The proton is adjacent to different sets of fluorine atoms.
¹⁹F Coupling F3 couples to F4 (ortho). F4 couples to F3 (ortho) and H5 (meta). F6 couples to H5 (meta).F2 couples to H3 (meta). F4 couples to H3 (meta) and F5 (ortho). F5 couples to F4 (ortho).The relative positions (ortho, meta) of the fluorine atoms and the proton are different, leading to distinct coupling patterns and J-values.

This comparative analysis demonstrates that while MS and IR can confirm the molecular formula and functional groups, only NMR, particularly ¹⁹F NMR, can provide the definitive evidence needed to distinguish between these closely related positional isomers.

Conclusion: A Self-Validating System for Trustworthy Results

The structural confirmation of this compound is achieved not by a single measurement but by a logical, multi-faceted analytical approach. The process is self-validating: Mass Spectrometry confirms the elemental composition predicted by the proposed structure. Infrared Spectroscopy verifies the expected functional groups. Finally, the detailed map provided by ¹H and ¹⁹F NMR spectroscopy, with its unique chemical shifts and through-bond coupling constants, offers unambiguous proof of atomic connectivity, confirming the precise isomeric form. By cross-verifying the results from these orthogonal techniques, researchers can have the highest degree of confidence in the identity and purity of their compound, ensuring the integrity of all subsequent scientific endeavors.

References

LC-MS Performance in the Analysis of Halogenated Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the LC-MS Analysis of N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide and its Comparison with Alternative Analytical Techniques

For researchers, scientists, and professionals engaged in drug development, the precise and accurate analysis of novel chemical entities is paramount. This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of this compound, a compound of interest in pharmaceutical research. The performance of LC-MS is objectively compared with other analytical techniques, supported by experimental data drawn from the analysis of analogous compounds.

LC-MS stands as a premier analytical technique for the identification and quantification of a wide array of small molecules in complex mixtures, offering exceptional sensitivity and selectivity.[1][2] For halogenated nitroaromatic compounds, such as this compound, LC-MS provides robust analytical solutions. The combination of liquid chromatography's separation power with the mass spectrometer's detection capabilities allows for the effective resolution and characterization of the analyte.

Below is a summary of expected quantitative data for the LC-MS analysis of this compound, extrapolated from validated methods for similar compounds.[3][4][5]

ParameterExpected Value
Retention Time (t_R) 3.5 - 5.5 min
Precursor Ion [M-H]⁻ (m/z) 233.0
Key Fragment Ions (m/z) 213.0 ([M-H-HF]⁻), 191.1 ([M-H-C₂H₂O]⁻), 164.0 ([M-H-NO₂-CH₃]⁻)
Limit of Detection (LOD) 0.1 - 1.0 µg/L
Limit of Quantification (LOQ) 0.5 - 5.0 µg/L
Linearity (R²) >0.99
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Experimental Protocols

A detailed methodology is crucial for the reproducibility of analytical results. The following is a proposed LC-MS protocol for the analysis of this compound, based on established methods for related compounds.[6]

Sample Preparation
  • Standard Solution Preparation: A stock solution of this compound is prepared in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.

  • Working Solutions: The stock solution is serially diluted with the mobile phase to prepare a series of calibration standards ranging from 1 µg/L to 1000 µg/L.

  • Sample Extraction (for complex matrices): For samples in biological matrices or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.

Liquid Chromatography
  • Column: A C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is recommended for the separation of halogenated nitroaromatic compounds.

  • Mobile Phase: A gradient elution is typically employed, starting with a higher proportion of aqueous phase and increasing the organic phase over time. A common mobile phase composition is:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.

  • Column Temperature: The column is maintained at a constant temperature, typically around 30-40°C, to ensure reproducible retention times.

  • Injection Volume: A small injection volume, such as 5-10 µL, is used.

Mass Spectrometry
  • Ionization Source: Electrospray ionization (ESI) in negative ion mode is often preferred for nitroaromatic compounds as they can readily form [M-H]⁻ ions.[4] Atmospheric pressure chemical ionization (APCI) can also be a suitable alternative.[4]

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) can be used.

  • Detection Mode: For quantitative analysis, Selected Reaction Monitoring (SRM) on a triple quadrupole instrument provides high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.[1]

  • Gas Temperatures and Flow Rates: The desolvation gas temperature and flow rate, as well as the nebulizer gas pressure, should be optimized to achieve maximum signal intensity.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the LC-MS analysis of a pharmaceutical compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation LC_Separation LC Separation Standard_Prep->LC_Separation Sample_Extraction Sample Extraction Sample_Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

LC-MS analysis workflow from sample preparation to data processing.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, other analytical techniques can also be employed for the analysis of halogenated nitroaromatic compounds. The choice of method often depends on the specific requirements of the analysis, such as the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.

TechniquePrincipleAdvantagesDisadvantages
LC-MS Separation by liquid chromatography followed by mass-based detection.High sensitivity and selectivity, suitable for complex matrices, provides structural information.[1][2]Higher cost of instrumentation and maintenance, potential for matrix effects.
GC-MS Separation of volatile compounds by gas chromatography followed by mass-based detection.Excellent for volatile and thermally stable compounds, high resolution separation.[7][8]Not suitable for non-volatile or thermally labile compounds, may require derivatization.[9][10]
HPLC-UV Separation by high-performance liquid chromatography with detection based on UV-Vis absorbance.Robust and widely available, lower cost than MS, good for quantitative analysis of known compounds.[11][12]Lower sensitivity and selectivity compared to MS, not suitable for compounds without a chromophore.[13]
NMR Nuclear Magnetic Resonance spectroscopy provides detailed structural information based on the magnetic properties of atomic nuclei.Unparalleled for structural elucidation, non-destructive, quantitative.[14][15][16][17][18]Lower sensitivity than MS, requires higher sample concentrations, complex data interpretation.

Logical Framework for Method Selection

The selection of an appropriate analytical technique is a critical step in the drug development process. The following diagram outlines a logical approach to choosing the most suitable method based on the analytical goals and sample characteristics.

Method_Selection Start Define Analytical Goal Goal_Quant Quantification Start->Goal_Quant Goal_ID Identification & Structure Elucidation Start->Goal_ID Matrix Assess Sample Matrix Goal_Quant->Matrix Method_LCMS LC-MS Goal_ID->Method_LCMS Method_GCMS GC-MS Goal_ID->Method_GCMS If volatile Method_NMR NMR Goal_ID->Method_NMR Simple Simple Matrix->Simple Simple Complex Complex Matrix->Complex Complex Concentration Analyte Concentration? Simple->Concentration Complex->Method_LCMS High_Conc High Concentration->High_Conc High Low_Conc Low Concentration->Low_Conc Low Method_HPLC_UV HPLC-UV High_Conc->Method_HPLC_UV Low_Conc->Method_LCMS

Decision tree for selecting an appropriate analytical method.

References

Comparative Guide to N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide and Alternative Reference Standards for Regorafenib Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reference standard N-(3,4,6-Trifluoro-2-nitrophenyl)acetamide with other relevant impurities of the multi-kinase inhibitor, Regorafenib. The selection of appropriate reference standards is critical for the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and finished drug products, ensuring their quality, safety, and efficacy. This document outlines the physicochemical properties, comparative data, and a detailed analytical protocol for the assessment of these compounds.

Introduction to Regorafenib and its Impurities

Regorafenib is an oral multi-kinase inhibitor used in the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. The manufacturing process of Regorafenib can result in the formation of various process-related impurities and degradation products. Regulatory agencies require stringent control and monitoring of these impurities. This compound is a potential synthetic intermediate or impurity in the synthesis of Regorafenib. This guide compares its reference standard to other known Regorafenib impurities, specifically Regorafenib EP Impurity B and Regorafenib EP Impurity C, which are recognized by the European Pharmacopoeia.

Comparative Analysis of Reference Standards

The selection of a reference standard is based on its purity, characterization, and suitability for the intended analytical method. The following table summarizes the key specifications for this compound and two key alternative Regorafenib impurity reference standards.

ParameterThis compoundRegorafenib EP Impurity BRegorafenib EP Impurity C
CAS Number 388-11-4[1]2141961-84-2[2]1855006-12-0[3][4][5]
Molecular Formula C₈H₅F₃N₂O₃[1]C₁₅H₁₄FN₃O₃[2]C₂₀H₁₈FN₅O₃[3][4][6]
Molecular Weight 234.13 g/mol [1]303.3 g/mol 395.39 g/mol [3][4][6]
Synonym 2-Acetamido-1-nitro-3,5,6-trifluorobenzene[7]4-(4-acetamido-3-fluorophenoxy)-N-methylpyridine-2-carboxamide[2][8]4-(3-Fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)amino)phenoxy)-N-methylpicolinamide[3]
Typical Purity ≥95.0%[1]>95%>98%[4]
Storage Conditions Room Temperature2-8°C2-8°C[4]
Format Neat SolidNeat SolidNeat Solid
Supplier (Example) Fluorochem[1]Simson Pharma LimitedClearsynth[4]

Experimental Protocols for Impurity Analysis

The following is a representative High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Regorafenib and its impurities. This method is based on established analytical procedures for Regorafenib tablets and can be adapted for the analysis of the aforementioned reference standards.[9]

3.1. Chromatographic Conditions

ParameterConditions
Column Symmetry C18, 250 mm x 4.6 mm, 5 µm[10]
Mobile Phase Methanol: Phosphate buffer (pH 4.8) (70:30 v/v)[10]
Flow Rate 1.0 mL/min[10][11]
Detection Wavelength 268 nm[10]
Injection Volume 10 µL
Column Temperature Ambient
Run Time 30 min

3.2. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve approximately 10 mg of each reference standard (this compound, Regorafenib EP Impurity B, and Regorafenib EP Impurity C) in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solution (1 µg/mL): Dilute the standard stock solution with the mobile phase to achieve the desired concentration.

  • Sample Solution: Prepare the sample solution from the Regorafenib drug substance or product at a suitable concentration in the mobile phase.

3.3. System Suitability Perform system suitability tests to ensure the performance of the chromatographic system. The parameters should include theoretical plates, tailing factor, and reproducibility of injections.

3.4. Data Analysis Identify and quantify the impurities in the sample solution by comparing their retention times and peak areas with those of the reference standards.

Visualizations

4.1. Regorafenib Synthesis and the Role of Intermediates/Impurities

The following diagram illustrates a simplified synthetic pathway for Regorafenib, highlighting the potential origin of this compound as an early-stage intermediate and the formation of other impurities.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Coupling and Product Formation A Trifluoronitroaniline Derivative C This compound A->C Acetylation B Picolinamide Derivative D Key Amine Intermediate B->D Coupling C->D Reduction & other steps E Regorafenib API D->E Final Coupling F Regorafenib Impurity B E->F Side Reaction/Degradation G Regorafenib Impurity C E->G Side Reaction/Degradation

Caption: Simplified synthetic pathway of Regorafenib.

4.2. Experimental Workflow for HPLC Analysis

This diagram outlines the general workflow for the analysis of Regorafenib impurities using HPLC.

G A Reference Standard & Sample Weighing B Solution Preparation (Mobile Phase as Diluent) A->B E Sample & Standard Injection B->E C HPLC System Setup (Column, Mobile Phase, Flow Rate) D System Suitability Test C->D D->E F Chromatographic Separation E->F G Data Acquisition (UV Detector) F->G H Data Analysis (Peak Identification & Quantification) G->H I Reporting H->I

Caption: Workflow for HPLC impurity profiling.

Conclusion

The selection and use of well-characterized reference standards are fundamental for the robust quality control of pharmaceuticals. While this compound serves as a potential process-related impurity or intermediate standard for Regorafenib, a comprehensive impurity profile requires the use of multiple standards, such as Regorafenib EP Impurities B and C. This guide provides a framework for comparing these standards and a representative analytical method for their application in a laboratory setting. Researchers and drug development professionals should always refer to the specific Certificate of Analysis for each reference standard lot for the most accurate and detailed information.

References

Comparative Analysis of Substituted Nitrophenylacetamides in Antibacterial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of substituted nitrophenylacetamides, with a focus on elucidating the impact of structural modifications on their performance. Due to the limited availability of direct cross-reactivity studies for n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide, this report leverages data from structurally similar compounds to provide insights into potential activity and structure-activity relationships (SAR). The primary comparison is drawn from a study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide and its non-chlorinated analog, N-(4-fluoro-3-nitrophenyl)acetamide, against Klebsiella pneumoniae.

Performance Comparison of Nitrophenylacetamide Derivatives

The antibacterial efficacy of nitrophenylacetamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) and N-(4-fluoro-3-nitrophenyl)acetamide (A1) against various strains of Klebsiella pneumoniae.

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2) Kp-235125121
Kp-245125121
Kp-565125121
ATCC 7006035125121
N-(4-fluoro-3-nitrophenyl)acetamide (A1) All tested strains>1024Not DeterminedNot Applicable

Data sourced from a study on the antibacterial activity against Klebsiella pneumoniae.[1]

The data clearly indicates that the presence of a chloro group at the alpha-carbon of the acetamide moiety in compound A2 is crucial for its antibacterial activity against K. pneumoniae, as the non-chlorinated analog A1 showed no significant activity at the tested concentrations. A drug is considered bactericidal when the MBC/MIC ratio is ≤ 4.[1] The MBC/MIC ratio of 1 for compound A2 suggests that it exhibits bactericidal activity against the tested strains of K. pneumoniae.[1]

Experimental Protocols

The following are detailed methodologies for the synthesis and antibacterial evaluation of substituted nitrophenylacetamides, based on established protocols for similar compounds.

Synthesis of N-(4-fluoro-3-nitrophenyl)acetamide (A1)[1]
  • To a 50 mL flask containing acetic anhydride (11 mL, 116 mmol), add 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) in small portions under constant stirring at room temperature.

  • Continue stirring the reaction mixture for 12 hours.

  • After the reaction is complete, add ice water and stir for an additional 30 minutes.

  • Filter the resulting precipitate, wash it with water, and allow it to dry.

  • Recrystallize the product from an ethanol/water mixture (8:2) to obtain the purified compound.

Synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2)[1]
  • In a 50 mL flask, dissolve a mixture of 4-fluoro-3-nitroaniline (3.12 g, 20 mmol) and triethylamine (3 mL, 0.024 moles) in 20 mL of chloroform.

  • Cool the flask to 0°C in an ice bath.

  • Slowly add chloroacetyl chloride (2.71 g, 24 mmol) to the reaction mixture.

  • After the addition is complete, remove the ice bath and continue stirring the reaction at room temperature for 20 hours.

  • Perform an extraction to isolate the final product.

Determination of Minimum Inhibitory Concentration (MIC)[1]
  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in a suitable broth medium (e.g., Mueller-Hinton broth) to achieve a range of concentrations.

  • Bacterial Inoculum: Prepare a standardized bacterial suspension (adjusted to 0.5 McFarland standard) and dilute it to the desired final concentration in the broth.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing the Mechanism of Action

The proposed mechanism of action for antibacterial nitrophenylacetamides involves interference with bacterial cell wall synthesis, potentially through the inhibition of penicillin-binding proteins (PBPs). Furthermore, nitroaromatic compounds are known to undergo enzymatic reduction within bacterial cells, leading to the formation of reactive nitroso and nitro anion radicals. These radicals can induce oxidative stress and damage cellular macromolecules, including DNA, contributing to the bactericidal effect.

Antibacterial_Mechanism cluster_cell Bacterial Cell Compound Nitrophenylacetamide Derivative PBP Penicillin-Binding Proteins (PBPs) Compound->PBP Inhibition Nitroreductase Nitroreductase Compound->Nitroreductase Reduction CellWall Cell Wall Synthesis PBP->CellWall Inhibition of cross-linking Cell_Death Bacterial Cell Death CellWall->Cell_Death Leads to ROS Reactive Oxygen Species (ROS) Nitroreductase->ROS Generation of DNA_Damage DNA Damage ROS->DNA_Damage DNA_Damage->Cell_Death Leads to

Caption: Proposed antibacterial mechanism of nitrophenylacetamides.

Conclusion

While direct cross-reactivity data for this compound remains elusive, the analysis of structurally related compounds provides valuable insights for researchers. The presence of a halogen, specifically chlorine, at the alpha-carbon of the acetamide moiety appears to be a critical determinant of antibacterial activity against K. pneumoniae. The bactericidal nature of these compounds likely stems from a dual mechanism involving the inhibition of cell wall synthesis and the induction of oxidative stress through the reduction of the nitro group. Further studies are warranted to investigate the specific biological activities of this compound and to fully elucidate the structure-activity relationships within this class of compounds.

References

Safety Operating Guide

Proper Disposal Procedures for n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide (CAS No. 388-11-4). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.

Chemical and Hazard Identification

This compound is a halogenated nitroaromatic compound. It is crucial to recognize its potential hazards before handling or disposal.

Table 1: Chemical Identification

Property Value
Chemical Name This compound
Synonyms 2-Acetamido-1-nitro-3,5,6-trifluorobenzene
CAS Number 388-11-4[1][2]
Molecular Formula C₈H₅F₃N₂O₃[2]

| Molecular Weight | 234.134 g/mol [2] |

Table 2: Summary of Hazards

Hazard Statement Description
H302 Harmful if swallowed[1][2]
H312 Harmful in contact with skin
H332 Harmful if inhaled
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]

| H335 | May cause respiratory irritation[2] |

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, adhere to the following safety protocols. These precautions are based on the known hazards of halogenated and nitroaromatic compounds.[3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical.

Table 3: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).[1][3] Prevents skin contact; the substance is harmful and causes skin irritation.[1][2]
Eye Protection Chemical safety goggles and/or face shield.[1][4] Prevents eye contact; the substance causes serious eye irritation.[2]
Skin/Body Protection Laboratory coat.[1] Protects against accidental skin exposure.

| Respiratory Protection | Use only in a chemical fume hood or well-ventilated area.[1][4] | Prevents inhalation, which is a route of harmful exposure.[1] |

Engineering Controls: All handling, including preparation for disposal, should be conducted in a chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local regulations.[5] Do not dispose of this chemical with household garbage or allow it to enter sewage systems.

Experimental Protocol: Waste Segregation and Collection

  • Prepare a Designated Waste Container:

    • Select a container made of a material compatible with halogenated organic compounds.

    • The container must be in good condition and have a tightly sealing lid.[6]

  • Label the Container:

    • As soon as the first waste is added, affix a "Hazardous Waste" label.[6]

    • Clearly list all contents, including "this compound" and any solvents used.[6]

  • Segregate Waste Streams:

    • Collect halogenated waste, such as this compound, separately from non-halogenated waste.[6][7] This is critical as the disposal methods and costs differ significantly.[6]

    • Avoid mixing with incompatible materials like strong oxidizing agents.[1]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area.[6]

    • The storage area must be a cool, dry, and well-ventilated location, away from heat or ignition sources.[4][8]

  • Arrange for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company to arrange for pickup and disposal.[3][9]

    • Follow their specific procedures for waste hand-off.

  • Final Disposal Method:

    • The recommended disposal method for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][11]

Emergency Procedures

Spill Management Protocol

  • Evacuate and Secure: Immediately alert personnel in the area and evacuate non-essential staff.[12] Secure the area to prevent entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]

  • Don PPE: Wear all required PPE, including respiratory protection if necessary.[12]

  • Containment:

    • For solid spills, gently sweep up the material, avoiding dust formation.[9][12]

    • For solutions, cover and absorb the spill with an inert, non-combustible material such as vermiculite or sand.[5][12]

  • Collection: Carefully scoop the spilled material and absorbent into a designated, sealable hazardous waste container.[9][12]

  • Decontamination: Clean the spill area with soap and water, and collect all cleaning materials as hazardous waste.[12]

  • Disposal: Dispose of all contaminated materials (gloves, absorbent, etc.) as hazardous waste according to the protocol in Section 3.[12]

First Aid Measures

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Waste Generation (Solid Residue or in Solution) ppe Step 1: Don Required PPE (Gloves, Goggles, Lab Coat) start->ppe Before Handling collect Step 2: Collect Waste in Labeled Halogenated Waste Container ppe->collect store Step 3: Store Container in a Cool, Dry, Ventilated SAA collect->store contact_ehs Step 4: Contact EHS or Licensed Waste Contractor store->contact_ehs When container is full disposal Step 5: Professional Disposal (High-Temp Incineration) contact_ehs->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling n-(3,á,6-Trifluoro-2-nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling n-(3,4,6-Trifluoro-2-nitrophenyl)acetamide (CAS No. 388-11-4). Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The information herein is a synthesis of available safety data for the compound and related halogenated nitroaromatic compounds.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[1][2] A multi-layered approach to safety, combining engineering controls and appropriate Personal Protective Equipment (PPE), is mandatory when handling this chemical.

Engineering Controls
ControlSpecification
Ventilation All handling of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Emergency Equipment An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards.
Face ShieldRecommended when there is a significant risk of splashing or dust generation.
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling nitro-compounds. Always inspect gloves for integrity before each use and change them immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned.
Respiratory Protection RespiratorFor situations where dust formation is likely or when working outside of a fume hood, a NIOSH-approved air-purifying respirator with a particulate filter (N95 or better) is recommended. For higher-level protection, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.

First Aid Measures

Immediate medical attention is required for all routes of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with copious amounts of water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound.

Preparation and Handling
  • Pre-Handling Check: Before starting any work, ensure the chemical fume hood is functioning correctly and all necessary PPE is available and in good condition.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • General Hygiene: Avoid inhalation, and contact with eyes and skin. Wash hands thoroughly after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents, heat, flames, and sparks.[1]

Spill Management Protocol

In the event of a spill, follow this step-by-step procedure:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a fume hood, keep it operational.

  • Don PPE: Put on the appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.

  • Contain the Spill: For a solid spill, carefully cover the material with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.

  • Clean-up: Gently sweep the absorbed material into a labeled, sealed container for hazardous waste. Avoid creating dust.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., soap and water), and place all cleaning materials into the hazardous waste container.

  • Report: Report the spill to the laboratory supervisor and the institutional safety office.

Caption: Logical workflow for handling a chemical spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection
  • Collect all solid waste, including contaminated PPE and cleaning materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedure
  • Labeling: Ensure the hazardous waste container is accurately labeled with the chemical name, concentration, and hazard symbols.

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1] Burning in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.